Fenoterol Sulfate Sodium Salt
Description
Properties
Molecular Formula |
C₁₇H₂₀NNaO₇S |
|---|---|
Molecular Weight |
405.4 |
Synonyms |
5-[1-Hydroxy-2-[[1-methyl-2-[4-(sulfooxy)phenyl]ethyl]amino]ethyl]-1,3-benzenediol Sodium Salt; |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of fenoterol sulfate sodium salt
Comprehensive Technical Guide: Chemical Structure, Molecular Weight, and Pharmacokinetic Profiling of Fenoterol Sulfate Sodium Salt
Executive Summary
Fenoterol is a potent
Chemical Identity & Structural Elucidation
Fenoterol undergoes regioselective phase II metabolism, where sulfation predominantly occurs at the para-hydroxyl group of the phenyl ring, leaving the resorcinol (1,3-benzenediol) moiety intact[1]. The sodium salt formulation stabilizes the highly polar sulfate group for use as an analytical reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Quantitative Value / Description |
| Chemical Name | 5-[1-Hydroxy-2-[[1-methyl-2-[4-(sulfooxy)phenyl]ethyl]amino]ethyl]-1,3-benzenediol Sodium Salt |
| Molecular Formula | |
| Molecular Weight | 405.40 g/mol [1],[2] |
| Free Acid Formula | |
| Free Acid MW | 383.42 g/mol |
| CAS Registry Number | 201664-34-8 (Free acid)[2] |
| Solubility | Highly soluble in aqueous buffers; requires HILIC or SFC for optimal chromatographic retention. |
Mechanistic Biology: Phase II Sulfonation
In mammalian cells, the biotransformation of fenoterol into its sulfate conjugate is catalyzed by cytosolic Sulfotransferases (SULTs) . This enzymatic process requires the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) [3]. The addition of the sulfonate moiety drastically increases the hydrophilicity of the molecule, neutralizing its pharmacological activity at the
Fig 1: Phase II sulfonation of fenoterol by SULT enzymes using PAPS as a cofactor.
Pharmacokinetics & Anti-Doping Relevance
Because fenoterol is prohibited in sports, detecting its abuse relies heavily on monitoring its sulfate metabolite. Recent pharmacokinetic studies analyzing drastic weight loss protocols in combat sports have mapped the exact excretion kinetics of fenoterol[4].
Historically, anti-doping laboratories relied on enzymatic hydrolysis (using
Table 2: Pharmacokinetic Excretion Profile of Fenoterol Sulfate
| Parameter | Observation | Causality / Clinical Implication |
| Peak Excretion Time | 2 – 8 hours post-administration | Driven by rapid SULT-mediated phase II metabolism and subsequent renal clearance[4]. |
| Dose-Dependency | Higher doses yield proportionally higher excretion peaks | Indicates first-order elimination kinetics without immediate SULT enzyme saturation[4]. |
| Rehydration Effect | Rapid spike in excretion post-weigh-in | Restoration of glomerular filtration rate (GFR) rapidly flushes accumulated polar metabolites[4]. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality to guide researchers in troubleshooting and optimization.
Protocol 1: In Vitro Enzymatic Synthesis of Fenoterol Sulfate
This protocol is utilized to generate high-purity fenoterol sulfate in situ for metabolic profiling.
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM
.-
Causality & Rationale: The physiological pH maintains enzyme native state, while
acts as a critical cofactor to stabilize the nucleotide binding of PAPS.
-
-
Substrate Addition: Introduce 10 µM fenoterol hydrobromide and 50 µM PAPS into the buffer[3].
-
Causality & Rationale: PAPS is the obligate sulfonate donor. An excess of PAPS ensures that the reaction follows pseudo-first-order kinetics relative to fenoterol.
-
-
Enzyme Initiation: Add 1 mg/mL of human SULT1A3 (or pooled human liver cytosol) to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Reaction Termination: Add an equal volume of ice-cold acetonitrile.
-
Causality & Rationale: Cold organic solvent instantly denatures the SULT enzymes, halting the reaction at a precise timestamp, and precipitates proteins to prevent downstream LC column clogging.
-
-
Self-Validation (QC): Run a parallel negative control lacking PAPS.
-
Causality & Rationale: This confirms that the observed metabolite peak is strictly dependent on enzymatic sulfonation and not an artifact of buffer degradation.
-
Protocol 2: Direct LC-MS/MS Analytical Workflow
Direct detection preserves the structural integrity of the phase II conjugate[3],[5].
-
Sample Pretreatment: Centrifuge the biological sample (e.g., urine) at 3,000 x g for 5 minutes. Spike the supernatant with a deuterated internal standard (e.g., Fenoterol-d6).
-
Causality & Rationale: The internal standard corrects for matrix effects and ion suppression inherent to Electrospray Ionization (ESI).
-
-
Dilution / SPE: Dilute 100 µL of the sample with 900 µL of initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Chromatographic Separation: Inject 5 µL onto a Supercritical Fluid Chromatography (SFC) or HILIC column.
-
Mass Spectrometry: Detect using ESI in positive/negative switching mode, monitoring Multiple Reaction Monitoring (MRM) transitions specific to the intact sulfate conjugate (e.g., monitoring the neutral loss of
[80 Da]).
Fig 2: Direct analytical workflow for detecting fenoterol sulfate in biological matrices.
References
-
CRO Splendid Lab Pvt. Ltd. "this compound - Pune". URL:1
-
Santa Cruz Biotechnology (SCBT). "this compound | CAS 201664-34-8". URL:2
-
Freie Universität Berlin (Parr et al., 2023). "Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research". URL:3
-
World Anti-Doping Agency (WADA). "Projets de recherche | Agence mondiale antidopage". URL:5
-
Taylor & Francis (Cheibub et al., 2023). "Doping in combat sports: a systematic review". URL:4
Sources
Mechanism of action of fenoterol salts on beta-2 adrenergic receptors
Technical Whitepaper: Molecular Dynamics and Signaling Architecture of Fenoterol Hydrobromide at the -Adrenergic Interface
Executive Summary
Fenoterol hydrobromide is a sympathomimetic amine acting as a selective, full agonist at the
Molecular Pharmacology: Structural Basis of Efficacy
The Pharmacophore and Salt Formulation
Fenoterol is clinically administered as a hydrobromide salt to ensure aqueous solubility and stability. Upon dissolution in physiological media, the salt dissociates, yielding the protonated fenoterol cation. The pharmacophore contains a resorcinol ring (replacing the catechol of endogenous ligands to increase metabolic stability against COMT) and a bulky p-hydroxyphenylisopropyl group attached to the amine.
Stereochemical Determinism
Fenoterol possesses two chiral centers, creating four potential stereoisomers.[1] The biological activity is highly stereoselective:
-
(R,R')-Fenoterol: The eutomer. It exhibits high affinity (
nanomolar range) and drives exclusive coupling. -
(S,S')-Fenoterol: The distomer.[2] It shows significantly reduced affinity and negligible functional efficacy.
-
Thermodynamic Signature: Binding of the (R,R')-isomer is entropy-driven , suggesting it induces significant desolvation and conformational freedom in the receptor's intracellular loops. Conversely, (S,S') binding is enthalpy-driven, indicative of a rigid, non-productive "lock" fit that fails to propagate the activation wave.
Orthosteric Binding Kinetics
The interaction occurs within the transmembrane (TM) core of the
-
Anchoring: The protonated amine of fenoterol forms a critical salt bridge with Asp113 (
) on TM3. This is the non-negotiable anchor for all adrenergic agonists. -
Headgroup Recognition: The resorcinol hydroxyls engage in hydrogen bonding with Ser203 (
) and Ser207 ( ) on TM5. -
Conformational Trigger: The bulky tail group interacts with Asn293 (
) and Phe390 ( ) on TM6. This specific steric clash/bond forces a rotation of TM6 relative to TM3, breaking the "ionic lock" (Arg131-Glu268) at the intracellular base, thereby creating the docking site for .
Signal Transduction Pathways
Fenoterol is a "balanced" agonist but shows distinct kinetics compared to endogenous catecholamines. Its signaling architecture bifurcates into the canonical cAMP pathway and the regulatory
Canonical Signaling (Bronchodilation)
Upon TM6 rotation, the receptor catalyzes the exchange of GDP for GTP on the
-
Second Messenger: cAMP surges, activating Protein Kinase A (PKA).[3][4]
-
Terminal Action: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular
, leading to smooth muscle relaxation.
Desensitization and -Arrestin Recruitment
Prolonged fenoterol exposure recruits G-protein coupled receptor kinases (GRKs), which phosphorylate the receptor tail. This recruits
-
Sterically hinders further G-protein coupling (Desensitization).
-
Scaffolds clathrin for endocytosis (Internalization).
-
Initiates non-canonical signaling (e.g., MAPK/ERK pathways).
Visualization: The Dual Signaling Cascade
Figure 1: Bifurcated signaling pathway of Fenoterol at the
Experimental Methodologies: Validation Protocols
To rigorously validate the mechanism of fenoterol salts, researchers must employ assays that distinguish between simple binding and functional transduction.
Protocol A: TR-FRET cAMP Accumulation Assay
Objective: Quantify functional potency (
Methodology: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) in a competitive format between native cAMP produced by cells and labeled cAMP-d2.
Step-by-Step Workflow:
-
Cell Preparation:
-
Use CHO-K1 or HEK293 cells stably expressing human
-AR. -
Harvest cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX). Note: IBMX is critical to inhibit phosphodiesterases and prevent cAMP degradation during the assay.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of Fenoterol Hydrobromide (100
M to 1 pM) in stimulation buffer. -
Add 5
L of cell suspension (approx. 2,000 cells/well) to a 384-well low-volume white plate. -
Add 5
L of Fenoterol dilution. Incubate for 30 minutes at RT .
-
-
Detection:
-
Add 5
L of cAMP-d2 (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate (Donor). -
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm & 620 nm).
-
Calculate Ratio:
. -
Interpretation: The signal is inversely proportional to cAMP concentration.[5]
-
Protocol B: Radioligand Competition Binding
Objective: Determine affinity (
Key Parameters:
-
Radioligand: [
I]-Iodocyanopindolol (high affinity antagonist). -
Non-specific binding definition: 10
M Propranolol. -
Incubation: 90 minutes at 25°C to reach equilibrium.
-
Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of the cationic ligand).
Visualization: Experimental Logic Flow
Figure 2: Workflow for the TR-FRET cAMP functional assay, ensuring robust
Quantitative Data Summary
The following table summarizes the typical pharmacological profile of (R,R')-Fenoterol compared to the racemic mixture and reference agonists.
| Parameter | (R,R')-Fenoterol | Racemic Fenoterol | Isoproterenol (Ref) | Mechanism Note |
| Binding Affinity ( | ~7.2 | ~6.8 | ~6.5 | (R,R') drives the affinity. |
| Functional Potency ( | ~8.5 | ~8.2 | ~8.0 | High efficacy |
| Intrinsic Activity ( | 1.0 (Full) | 1.0 (Full) | 1.0 (Full) | Full agonist. |
| G-Protein Selectivity | Mixed ( | (S,R') impurities may recruit | ||
| Thermodynamics | Entropy-driven | Mixed | Enthalpy-driven | Indicates hydrophobic effect dominance. |
References
-
Jozwiak, K., et al. (2011). The effect of fenoterol stereochemistry on the
adrenergic receptor system: ligand directed chiral recognition. Bioorganic & Medicinal Chemistry. -
Woo, A.Y., et al. (2009).
-adrenergic receptor. Biochemical Pharmacology. -
Kobilka, B.K. (2007). G protein-coupled receptor structure and activation. Biochimica et Biophysica Acta.
-
Revvity. (2023). cAMP - Guide to optimizing agonists of Gs. Technical Application Note.
-
Bond, R.A., et al. (2019). Biased Signaling and Its Role in the Genesis of Short- and Long-Acting
-Adrenoceptor Agonists. ACS Pharmacology & Translational Science.[7]
Sources
- 1. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bioauxilium.com [bioauxilium.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Thermodynamic Properties and Stability Profile of Fenoterol Sulfate Sodium Salt
The following technical guide details the thermodynamic properties and stability profile of Fenoterol Sulfate Sodium Salt , specifically focusing on its role as a Phase II metabolite reference standard in analytical chemistry and drug metabolism and pharmacokinetics (DMPK).
Executive Summary & Compound Identity
This compound is the sodium salt of the O-sulfated metabolite of fenoterol.[1] Unlike the therapeutic formulation (Fenoterol Hydrobromide ), which is a
Researchers must distinguish between the two forms to ensure experimental validity:
-
Fenoterol Hydrobromide (API): Stable, crystalline, therapeutic agent.[1]
-
This compound (Metabolite): Thermally labile, hygroscopic, used for quantifying metabolic clearance and excretion.[1]
Chemical Identification
| Property | Detail |
| Chemical Name | Fenoterol O-sulfate sodium salt |
| Molecular Formula | |
| Molecular Weight | ~405.40 g/mol |
| CAS Number | 201664-34-8 (free acid); Sodium salt specific CAS varies by vendor |
| Role | Phase II Metabolite (Sulfoconjugate) |
| Primary Application | LC-MS/MS calibration, Anti-doping (urine analysis) |
Thermodynamic Properties & Solid-State Characterization[1]
As a sulfoconjugate salt, this compound exhibits distinct thermodynamic behaviors compared to the parent hydrobromide salt. The presence of the ionic sulfate group significantly alters the lattice energy and solvation thermodynamics.
Melting Point and Thermal Transitions
Unlike the sharp melting point of Fenoterol HBr (
-
Behavior: It undergoes thermal decomposition prior to melting.[1]
-
Onset of Decomposition: Typically observed
(exothermic degradation).[1] -
Implication: Differential Scanning Calorimetry (DSC) will show a broad dehydration endotherm (if hydrated) followed by a chaotic decomposition exotherm.[1] Do not use melting point as a purity test.
Solubility Thermodynamics
The sodium salt formation imparts high aqueous solubility but alters the partition coefficient (
-
Water Solubility: High (
).[1] The hydration enthalpy ( ) of the sodium ion drives rapid dissolution.[1] -
Organic Solvents:
-
Hygroscopicity: The salt is hygroscopic .[1] It will absorb atmospheric moisture to form non-stoichiometric hydrates, altering the effective mass during weighing.[1]
Stability Profile
The stability of Fenoterol Sulfate is governed by the lability of the aryl sulfate ester bond .[1] This bond is thermodynamically unstable relative to the parent phenol and inorganic sulfate, particularly in acidic aqueous environments.[1]
Hydrolytic Stability (The Core Mechanism)
The critical degradation pathway is hydrolysis , regenerating the parent Fenoterol.[1]
-
Acidic pH (
): Rapid solvolysis occurs.[1] The reaction is acid-catalyzed, proceeding via an A-1 mechanism where protonation of the bridging oxygen leads to S-O bond cleavage.[1] -
Neutral pH (
): Relatively stable at room temperature for short durations (24-48 hours).[1] -
Basic pH (
): Susceptible to base-catalyzed hydrolysis, though generally slower than acid hydrolysis at equivalent ionic strength.[1]
Thermal Stability[1]
-
Solid State: Stable at
for years if desiccated.[1] -
Solution State: Unstable at elevated temperatures (
).[1]
Photostability
The resorcinol moiety in the fenoterol backbone is sensitive to photo-oxidation.[1]
-
Mechanism: UV light can induce radical formation at the phenolic hydroxyls (even if one is sulfated, the other may be free depending on the isomer).[1]
-
Protection: Solutions must be stored in amber glass.
Experimental Protocols
Protocol: Controlled Hydrolysis for Bioanalysis
To quantify total fenoterol in urine/plasma, the sulfate conjugate must be hydrolyzed back to the parent drug.[1]
Reagents:
Workflow:
-
Preparation: Aliquot
of urine sample. -
Buffering: Add
of Acetate Buffer (pH 5.0). -
Enzyme Addition: Add
of Helix pomatia juice ( ). -
Incubation: Incubate at
for 2 hours.-
Note: Higher temperatures (
) risk thermal degradation of the parent fenoterol.[1]
-
-
Quenching: Add
of cold Acetonitrile or adjust pH to for liquid-liquid extraction (LLE).
Protocol: Storage and Handling of Reference Standard
To maintain the integrity of the this compound standard:
-
Arrival: Immediately store at
or . -
Weighing:
-
Stock Solution:
Visualizations
Metabolic and Degradation Pathways
The following diagram illustrates the formation of Fenoterol Sulfate via Sulfotransferase (SULT) enzymes and its reversion via hydrolysis.[1]
Caption: Cycle of sulfonation (metabolism) and hydrolysis (analytical regeneration) of Fenoterol.[1][3][5][6][7][8][9][10]
Stability Testing Workflow
A logic flow for determining the stability of the standard in solution.[1]
Caption: Experimental workflow for assessing pH-dependent hydrolytic stability.
References
-
Freie Universität Berlin. (2023).[1] Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3343: Fenoterol.[1] Retrieved from [Link][1]
-
World Anti-Doping Agency (WADA). Technical Documents on MRPL (Minimum Required Performance Levels) for detection of Beta-2 Agonists.[1] Retrieved from [Link][1]
Sources
- 1. Fenoterol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemdrug.com [chemdrug.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. WO2015065223A1 - Stable solution of fenoterol hydrobromide - Google Patents [patents.google.com]
Structure-Activity Relationship (SAR) of Fenoterol Derivatives in Respiratory Research
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of fenoterol derivatives, focusing on their application in respiratory research. It synthesizes pharmacological data, stereochemical principles, and molecular modeling to explain how specific structural modifications drive potency, selectivity, and biased signaling.
Executive Summary
Fenoterol is a
Molecular Architecture & Stereochemistry
The fenoterol scaffold consists of a resorcinol "head," a chiral ethanolamine linker, and a bulky "tail." The SAR is strictly governed by the chirality at two centers: the
The Pharmacophore
-
Resorcinol Head (3,5-dihydroxyphenyl): Unlike the catechol (3,4-dihydroxy) ring of isoproterenol, the resorcinol ring resists methylation by Catechol-O-Methyltransferase (COMT). This modification extends the plasma half-life, a critical feature for respiratory therapeutics.
-
Chiral Center 1 (C
-OH): The (R)-configuration is non-negotiable for high affinity. It positions the hydroxyl group to form hydrogen bonds with Asp113 (TM3) and Asn312 (TM7) in the orthosteric binding pocket. -
Chiral Center 2 (N-alkyl
): The (R')-configuration at the tail attachment point significantly enhances selectivity. -
The "Tail" (Exosite Interaction): The p-hydroxyphenylisopropyl moiety of fenoterol extends into an extracellular vestibule (exosite). Modifications here, such as replacing the phenyl ring with a naphthyl group, drive the unique pharmacological profile of modern derivatives.
Stereochemical "Euchomer" Rule
Research confirms that the (R,R')-isomer is the euchomer (active form), while the (S,S')-isomer is largely inactive (distomer).
-
(R,R')-Fenoterol: High affinity (
nM), Gs-selective. -
(S,S')-Fenoterol: Low affinity (
nM), inactive. -
(S,R')-Fenoterol: Mixed Gs/Gi signaling (promotes adverse cardiac remodeling).
Technical Insight: The binding of (R,R')-isomers is entropy-driven , suggesting the displacement of ordered water molecules from the hydrophobic exosite. In contrast, the weak binding of (S,S')-isomers is enthalpy-driven.[1]
SAR Deep Dive: The Role of the Tail
The most significant advancements in fenoterol SAR involve the modification of the N-alkyl tail to exploit specific residues in the
4'-Methoxy-1-naphthylfenoterol (MNF)
Replacing the native phenol tail with a 4'-methoxy-1-naphthyl group creates a "super-agonist" with exceptional properties:
-
Mechanism: The naphthyl ring forms extensive
stacking interactions with aromatic residues in the exosite. Crucially, the methoxy group acts as a hydrogen bond acceptor for Tyr308 (TM7). -
Selectivity: This interaction locks the receptor in a conformation that sterically excludes
-AR binding (which lacks the equivalent Tyr308 spatial arrangement). MNF exhibits 573-fold selectivity for -AR over -AR.[2] -
Biased Signaling: The specific stabilization of TM7 by the Tyr308 interaction favors Gs protein coupling over
-arrestin recruitment, potentially reducing receptor downregulation.
Visual SAR Map
The following diagram illustrates the functional zones of the fenoterol molecule.
Caption: Functional decomposition of the fenoterol pharmacophore highlighting key receptor residue interactions.
Experimental Protocols
Synthesis of (R,R')-Fenoterol Derivatives
Objective: To synthesize (R,R')-4'-methoxy-1-naphthylfenoterol (MNF) via chiral epoxide opening. This method ensures stereochemical purity, avoiding the need for difficult chiral resolutions later.
Reagents:
-
(R)-3-(3,5-bis(benzyloxy)phenyl)oxirane (Epoxide precursor)
-
(R)-1-(4-methoxy-1-naphthyl)propan-2-amine (Amine precursor)
-
Ethanol (absolute)
-
Palladium on Carbon (Pd/C) for deprotection
Protocol:
-
Epoxide Ring Opening (Coupling):
-
Dissolve 1.0 equivalent of the (R)-epoxide and 1.2 equivalents of the (R)-amine in absolute ethanol.
-
Reflux the mixture under nitrogen atmosphere for 12–18 hours.
-
Monitor reaction progress via TLC (SiO2, DCM/MeOH 9:1) until the epoxide is consumed.
-
Concentrate the solvent in vacuo to yield the protected intermediate.
-
Validation:
H-NMR should show the appearance of the methine proton adjacent to the newly formed hydroxyl group at 4.5–4.8 ppm.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the intermediate in ethanol/ethyl acetate (1:1).
-
Add 10% Pd/C catalyst (10% w/w).
-
Stir under hydrogen gas (1 atm, balloon) at room temperature for 4 hours to remove the benzyl protecting groups.
-
Filter through a Celite pad to remove the catalyst.
-
-
Purification:
-
Purify the crude product via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
-
Lyophilize fractions to obtain the final trifluoroacetate salt.
-
Radioligand Binding Assay (Self-Validating)
Objective: Determine
-
Membrane Prep: Use HEK293 cells stably expressing human
or AR. -
Tracer: Use [
H]-CGP12177 (hydrophilic antagonist) to label cell surface receptors. -
Incubation: Incubate membranes (20
g protein) with tracer (0.5 nM) and increasing concentrations of the fenoterol derivative ( to M) for 90 min at 37°C. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Validation: Non-specific binding (NSB) must be defined by 1
M propranolol. If NSB > 10% of total binding, re-wash filters.
Quantitative Data Summary
The table below summarizes the critical impact of stereochemistry and tail modification on binding affinity and selectivity.
| Compound | Configuration | Selectivity ( | Efficacy ( | ||
| Fenoterol | (R,R') | 350 | 2,880 | ~8 | 0.3 nM |
| Fenoterol | (S,S') | 27,800 | >100,000 | N/A | Inactive |
| MNF | (R,R') | 1.5 | 860 | 573 | 3.9 nM |
| MNF | (S,R') | 220 | 1,200 | ~5 | Partial Agonist |
Data Source: Synthesized from Jozwiak et al. and Wainer et al. (See References).[3]
Biased Agonism & Signaling Pathways
A critical frontier in respiratory drug discovery is Biased Agonism . Standard agonists (like isoproterenol) activate both the Gs pathway (cAMP
-
(R,R')-Fenoterol derivatives are chemically engineered to be Gs-biased .[4]
-
Mechanism: By engaging Tyr308, these ligands stabilize a receptor conformation that efficiently couples to Gs but sterically hinders the phosphorylation sites required for arrestin recruitment.
-
Clinical Benefit: This separation of signaling pathways maintains bronchodilation while minimizing the tachyphylaxis and inflammation associated with chronic
-agonist use.
Caption: (R,R')-MNF preferentially activates the Gs pathway (green) while minimizing beta-arrestin recruitment (red), reducing tolerance.
References
-
Jozwiak, K., et al. (2011). "Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition."[1][5][6] Chirality.
-
Woo, A. Y., et al. (2009). "Stereochemistry of an Agonist Determines Coupling Preference of β2-Adrenoceptor to Different G Proteins in Cardiomyocytes."[1] Molecular Pharmacology.
-
Wnorowski, A., et al. (2015). "Activation of β2-adrenergic receptor by (R,R')-4'-methoxy-1-naphthylfenoterol inhibits proliferation and motility of melanoma cells." Life Sciences.
-
Toll, L., et al. (2012). "Thermodynamics and Docking of Agonists to the β2-Adrenoceptor Determined Using -4-Methoxyfenoterol as the Marker Ligand." Molecular Pharmacology.
-
Plazinska, A., et al. (2013). "Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site." Journal of Molecular Modeling.
Sources
- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R,R′)-4′-Methoxy-1-naphthylfenoterol Targets GPR55-mediated Ligand Internalization and Impairs Cancer Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine 308 Is Necessary for Ligand-directed Gs Protein-biased Signaling of β2-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular interactions between fenoterol stereoisomers and derivatives and the β₂-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
Fenoterol sulfate sodium salt CAS number and chemical identifiers
This technical guide provides an in-depth characterization of Fenoterol Sulfate Sodium Salt , a critical Phase II metabolite reference standard used in bioanalysis, toxicology, and doping control.
Important Distinction
Do not confuse this compound with Fenoterol Hydrobromide.
-
Fenoterol Hydrobromide (CAS 1944-12-3): The active pharmaceutical ingredient (API) used as a bronchodilator.
-
This compound: The sulfoconjugate metabolite standard (typically the 4'-O-sulfate), used to quantify total systemic exposure and metabolic clearance.
Chemical Identity & Core Data
This compound is the sodium salt of the sulfuric acid ester of fenoterol. In biological systems, fenoterol undergoes extensive first-pass metabolism, primarily sulfation by sulfotransferase (SULT) enzymes.[1] The sodium salt form is synthesized and supplied as a stable reference material for quantifying this metabolite in plasma and urine.
| Parameter | Technical Specification |
| Common Name | Fenoterol 4'-O-sulfate sodium salt |
| Systematic Name | Sodium 4-(2-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)phenyl sulfate |
| CAS Number (Free Acid) | 201664-34-8 (Note: Commercial sodium salts are often referenced against this CAS) |
| Molecular Formula | C₁₇H₂₀NNaO₇S |
| Molecular Weight | 405.40 g/mol (Salt) / 383.42 g/mol (Free Acid) |
| Solubility | Soluble in Water, Methanol, DMSO |
| Appearance | White to off-white hygroscopic solid |
| pKa | ~8.5 (Amine), ~10 (Resorcinol phenols); Sulfate is permanently ionized |
Physiological Context: The Sulfation Pathway
Fenoterol is a substrate for SULT1A3 (high affinity) and SULT1A1 . Sulfation occurs predominantly at the 4'-hydroxyl position of the phenol ring, though resorcinol sulfation is possible. This metabolic route is the primary detoxification pathway, significantly limiting the oral bioavailability of the parent drug.
Mechanism of Action:
The addition of the sulfate group (
Metabolic Pathway Diagram
Figure 1: Enzymatic sulfation of Fenoterol mediated by SULT isoforms using PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor.
Analytical Application: LC-MS/MS Quantification
Quantifying the sulfate conjugate is essential for calculating the "total fenoterol" load in pharmacokinetic studies. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Considerations
-
Ionization Mode: While sulfates are anions, the secondary amine in the fenoterol backbone allows for Positive Electrospray Ionization (ESI+) . This often yields better sensitivity than negative mode for this specific zwitterionic-like structure.
-
Stability: Sulfate esters are prone to in-source fragmentation (loss of
, -80 Da). Gentle source conditions are required.
Recommended LC-MS/MS Protocol
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the sulfate metabolite.
| Step | Action / Parameter |
| 1. Stock Preparation | Dissolve 1 mg this compound in 1 mL Methanol:Water (50:50) . Store at -80°C. Avoid pure aqueous storage to prevent hydrolysis. |
| 2. Mobile Phase | A: 10 mM Ammonium Formate in Water (pH 3.5). B: Acetonitrile with 0.1% Formic Acid. |
| 3.[1][2] Gradient | HILIC Gradient: Start at 90% B (hold 1 min), ramp to 50% B over 5 mins. |
| 4. MS Transitions | Precursor Ion (Q1): 384.4 |
| 5. DP / CE | Declustering Potential: ~70 V (Optimize to minimize in-source sulfate loss). Collision Energy: ~30 eV. |
Self-Validating Check:
To verify the integrity of your standard, perform a neutral loss scan of 80 Da. A true sulfate standard will show a dominant loss of the sulfate group (
Handling & Stability
This compound is a labile ester . Improper handling leads to desulfation, reverting the compound to the parent fenoterol, which will skew analytical results (false high parent, false low metabolite).
-
Hygroscopicity: The sodium salt is hygroscopic. Weigh in a humidity-controlled environment or use a glovebox.
-
Hydrolysis Risk:
-
Storage: Solid state: -20°C (desiccated). Solution: -80°C (stable for ~3 months).
References
-
Metabolic Characterization: Wilson, A. A., et al. (1997). "Stereoselective sulphation of fenoterol by human phenolsulphotransferases." Xenobiotica, 27(11), 1147–1158.
-
Analytical Methodology: Beaudry, F., et al. (2013).[6] "Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples." Journal of Chromatography B, 932, 27-36.
-
Chemical Identifiers: PubChem Compound Summary for Fenoterol Metabolites.
Sources
- 1. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC–electrospray mass spectrometric assay for the determination of (R,R)-fenoterol in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry and Enantiomeric Purity of Fenoterol Salt Formulations: A Guide for Analytical Scientists and Drug Developers
An In-Depth Technical Guide
Abstract
Fenoterol, a potent β2-adrenergic receptor agonist, is a critical therapeutic agent for bronchospasm. Its clinical efficacy and safety profile are intrinsically linked to its stereochemistry. Possessing two chiral centers, fenoterol exists as four distinct stereoisomers, with the commercially available drug typically formulated as a racemic mixture of the (R,R)- and (S,S)-enantiomers.[1][2] There are significant pharmacological and toxicological differences between these enantiomers, making the precise control and analysis of enantiomeric purity a critical quality attribute in pharmaceutical development and manufacturing. This guide provides a comprehensive overview of the stereochemical landscape of fenoterol, the pharmacological rationale for enantioselective analysis, and a detailed examination of the analytical methodologies required to ensure the stereochemical integrity of fenoterol salt formulations. We will delve into the mechanistic principles of chiral separations, provide field-proven experimental protocols, and discuss method validation in accordance with international regulatory standards.
The Stereochemical Imperative: Why Enantiomeric Purity Matters for Fenoterol
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology, as biological systems—receptors, enzymes, and transporters—are inherently chiral.[3] Consequently, enantiomers of a drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.
The Four Stereoisomers of Fenoterol
Fenoterol possesses two stereogenic centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[1][4] The therapeutic agent, commonly known as fenoterol hydrobromide, is typically a racemic mixture of the (R,R)- and (S,S)-enantiomers.[1][2][5]
Caption: The four stereoisomers of Fenoterol.
Pharmacological Dichotomy: The Eutomer and the Distomer
Extensive research has demonstrated a clear structure-activity relationship among fenoterol's stereoisomers.
-
(R,R)-Fenoterol (The Eutomer): This enantiomer is the primary active component, exhibiting high affinity and agonist activity at the β2-adrenergic receptor, which is responsible for the desired bronchodilatory effect.[1][6][7][8] Its binding to the receptor is predominantly entropy-driven.[1][8][9]
-
(S,S)-Fenoterol (The Distomer): In contrast, the (S,S)-enantiomer has significantly lower affinity for the β2-receptor.[8] While once considered inert, there is evidence that the distomer is not merely inactive but may contribute to adverse effects associated with the racemic mixture.[7] Its binding is almost entirely enthalpy-controlled, indicating a fundamentally different interaction with the receptor binding site.[1][9]
This stark difference in biological activity underscores the regulatory and scientific imperative to develop single-enantiomer drugs over racemic mixtures.[3] The ability to accurately quantify the enantiomeric excess (% ee) or enantiomeric purity is therefore not just an analytical exercise but a prerequisite for ensuring drug safety and efficacy.
Analytical Strategies for Chiral Separation
The cornerstone of determining enantiomeric purity is the use of a chiral selector—an environment that can interact differently with each enantiomer, leading to their physical separation. While several techniques exist, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most robust and widely adopted method in the pharmaceutical industry.[3][10][11]
The Principle of Chiral HPLC
Direct chiral separation on a CSP is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[12] For a successful separation, the interaction energies of these two diastereomeric complexes must be different. According to the "three-point interaction" model, one enantiomer will form a more stable, lower-energy complex with the CSP (involving at least three simultaneous points of interaction), causing it to be retained longer on the column, while its mirror image forms a less stable complex and elutes earlier.[12]
Selecting the Right Chiral Stationary Phase (CSP)
For β-adrenergic agonists like fenoterol, polysaccharide-based CSPs have demonstrated excellent enantioselectivity.[10][13] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for resolving the enantiomers of molecules with hydroxyl and amine functional groups.
-
Expert Insight: The choice of a CSP like amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is not arbitrary. The carbamate derivatives on the polysaccharide backbone create chiral grooves. The hydroxyl groups of fenoterol can act as hydrogen bond donors and acceptors, while the aromatic rings can participate in π-π stacking interactions. The secondary amine provides another site for polar interactions. It is the specific spatial arrangement of these interaction sites on the CSP that allows it to differentiate between the (R,R) and (S,S) configurations.
A Validated Chiral HPLC Method for Fenoterol Enantiomeric Purity
This section provides a detailed, field-proven protocol for the determination of fenoterol enantiomeric purity. The method is designed to be robust and compliant with regulatory expectations for validation as outlined by the International Council for Harmonisation (ICH).[14][15]
Experimental Protocol
Objective: To separate and quantify the (R,R)- and (S,S)-enantiomers of fenoterol hydrobromide and determine the enantiomeric purity of a drug substance or product.
Caption: High-level workflow for chiral HPLC analysis.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).[13]
-
Reagents: HPLC-grade n-hexane, 2-propanol (IPA), and diethylamine (DEA).
-
Fenoterol HBr Reference Standard (racemic) and sample to be tested.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (80:20:0.1, v/v/v) | The non-polar n-hexane is the main solvent. 2-Propanol acts as the polar modifier to control retention and selectivity. The basic additive, DEA, is crucial for obtaining good peak shape and preventing tailing for basic analytes like fenoterol by masking acidic silanol sites on the silica support.[10] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution within a reasonable run time. |
| Column Temp. | 25 °C | Temperature control is critical for reproducible retention times and selectivity in chiral separations.[13] |
| Detection | UV at 276 nm | Fenoterol has a strong chromophore, and 276 nm provides good sensitivity.[16] |
| Injection Vol. | 20 µL | A standard volume to balance sensitivity and peak shape. |
Procedure:
-
Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase. Filter through a 0.45 µm filter and degas before use.
-
Standard Solution Preparation: Prepare a solution of racemic fenoterol HBr in the mobile phase at a concentration of approximately 0.1 mg/mL. This will be used for system suitability.
-
Sample Solution Preparation: Prepare the test sample (drug substance or formulation) in the mobile phase to achieve a similar target concentration as the standard solution.
-
System Suitability: Equilibrate the column with the mobile phase for at least 30 minutes. Make at least five replicate injections of the racemic standard solution.
-
Analysis: Inject the sample solution(s) in duplicate.
-
Data Processing: Integrate the peaks corresponding to the two enantiomers. The first eluting peak is typically the (S,S)-enantiomer, and the second is the (R,R)-enantiomer.
Data Analysis and Acceptance Criteria
System Suitability: The system is deemed suitable for analysis if the following criteria are met for the racemic standard injection:
-
Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.[13]
-
Tailing Factor (T): ≤ 1.5 for both peaks.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of six replicate injections.
Typical Chromatographic Data:
| Parameter | (S,S)-Fenoterol | (R,R)-Fenoterol |
| Retention Time (tR) | ~ 6.5 min | ~ 7.8 min |
| Tailing Factor (T) | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} |
Calculation of Enantiomeric Purity: The enantiomeric purity (or enantiomeric excess, % ee) of the desired (R,R)-enantiomer is calculated as follows:
% Enantiomeric Purity = [ (Area(R,R)) / (Area(R,R) + Area(S,S)) ] x 100
Where:
-
Area(R,R) = Peak area of the (R,R)-enantiomer
-
Area(S,S) = Peak area of the (S,S)-enantiomer (the unwanted enantiomeric impurity)
Method Validation (per ICH Q2(R1))
For this method to be considered trustworthy and suitable for quality control, it must be validated.[14][15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from placebo components and that the two enantiomer peaks are well-resolved (Rs > 2.0).
-
Linearity: A linear relationship between the concentration of the (S,S)-impurity and its peak area. Typically assessed over a range from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity (e.g., if the limit is 0.5%, the range would be ~0.05% to 0.75%).
-
Accuracy: The closeness of test results to the true value. Determined by spiking the drug substance with known amounts of the (S,S)-enantiomer at different levels and calculating the percent recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Analyze a minimum of six samples of the drug substance spiked with the (S,S)-enantiomer at the specification limit.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of the (S,S)-enantiomer that can be detected and quantified, respectively, with acceptable precision and accuracy. LOQ is critical as the specification for an enantiomeric impurity can be very low (e.g., ≤ 0.5%).[17]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).
Conclusion and Future Perspectives
The stereochemistry of fenoterol is not an academic curiosity but a critical determinant of its therapeutic action and safety. The pronounced pharmacological differences between the (R,R)- and (S,S)-enantiomers necessitate rigorous control over the enantiomeric purity of fenoterol salt formulations. Chiral HPLC, particularly using polysaccharide-based CSPs, stands as the gold standard for this analysis, providing the required selectivity and robustness.[3][10][13] A thoroughly validated method, following ICH guidelines, provides the self-validating system required for regulatory compliance and ensures that the final drug product meets the highest standards of quality and safety. As pharmaceutical development continues to move towards single-enantiomer drugs, the expertise to develop, validate, and implement these chiral separation methods will remain an indispensable skill for scientists in the industry.
References
-
Reddy, Y. P., Vamsi, N. M., Shrivas, M., & Kumar, M. V. S. (2011). Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(11), 4997-5000. [Link]
-
Kanthi, K., Wainer, I. W., & Lee, C. S. (2009). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 877(11-12), 1051-1056. [Link]
-
Jozwiak, K., Wainer, I. W., & Xiao, R. P. (2011). The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition. Chirality, 23 Suppl 1, E1-E6. [Link]
-
Gleiter, C. H. (2006). Fenoterol: Pharmacology and Clinical Use. ResearchGate. [Link]
-
Yano, H. M., Farias, F. F., Del Bianco, M. B., & Garcia, P. L. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Revista do Instituto Adolfo Lutz, 71(2), 355-361. [Link]
-
Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Plazinska, A., et al. (2013). The structures of fenoterol stereoisomers and the molecular template representing the fenoterol derivatives. ResearchGate. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
precisionFDA. FENOTEROL Substance Details. precisionFDA. [Link]
-
Talan, M. I., et al. (2012). Fenoterol enantiomers do not possess beneficial therapeutic properties of their racemic mixture in the rat model of post myocardial infarction dilated cardiomyopathy. Cardiovascular Drugs and Therapy, 26(2), 101-106. [Link]
-
Talan, M. I., et al. (2012). Fenoterol Enantiomers do not Possess Beneficial Therapeutic Properties of Their Racemic Mixture in the Rat Model of Post Myocardial Infarction Dilated Cardiomyopathy. PMC. [Link]
-
ResearchGate. Chemical structures of (R,R)-fenoterol (a) and (S)carazolol (b). ResearchGate. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
Plazinska, A., et al. (2013). Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations. PMC. [Link]
-
Jozwiak, K., et al. (2011). Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition. PubMed. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
- Wainer, I. W., et al. (n.d.). (r,r)-fenoterol or (r,s)-fenoterol analogues and their use in treating congestive heart failure.
-
Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]
-
Juergens, U. R., et al. (2004). Different Mechanisms of Action of beta2-adrenergic Receptor Agonists: A Comparison of Reproterol, Fenoterol and Salbutamol on Monocyte cyclic-AMP and Leukotriene B4 Production in Vitro. PubMed. [Link]
-
Jóźwiak, K., et al. (2010). An old drug with new perspectives: How stereochemistry of fenoterol and fenoterol derivatives influences the β-adrenergic binding and the G-protein coupling selectivity. science24.com. [Link]
-
Ashwini, S. J., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Darwish, I. A., et al. (2009). Spectrofluorimetric Determination of Fenoterol in Pharmaceuticals. Request PDF on ResearchGate. [Link]
-
GSC Online Press. (2019). ICH guidelines. GSC Online Press. [Link]
-
EMEA. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]
-
Pinder, R. M., et al. (1977). Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. Drugs, 14(2), 81-112. [Link]
Sources
- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenoterol Enantiomers do not Possess Beneficial Therapeutic Properties of Their Racemic Mixture in the Rat Model of Post Myocardial Infarction Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CA2660707C - Preparation of (r,r)-fenoterol and (r,r)- or (r,s)-fenoterol analogues and their use in treating congestive heart failure - Google Patents [patents.google.com]
- 8. science24.com [science24.com]
- 9. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 13. asianpubs.org [asianpubs.org]
- 14. database.ich.org [database.ich.org]
- 15. rjptonline.org [rjptonline.org]
- 16. docs.bvsalud.org [docs.bvsalud.org]
- 17. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of fenoterol sulfate sodium salt stock solutions for cell culture
Abstract & Chemical Identity
Fenoterol is a selective
Critical Clarification on Salt Forms: While the prompt specifies "Fenoterol Sulfate Sodium Salt," Fenoterol is almost exclusively manufactured and supplied as Fenoterol Hydrobromide (CAS: 1944-12-3).[] "Fenoterol Sulfate" is rare, and a "Sodium Salt" of a Sulfate salt is chemically contradictory.
-
Assumption: This protocol focuses on the industry-standard Fenoterol Hydrobromide .[]
-
Adaptation: If you possess a custom "Sodium" salt (e.g., a phenolate form), you must adjust the Molecular Weight (MW) in your calculations and verify pH, as sodium salts of phenols are alkaline.
Key Compound Properties
| Property | Detail |
| Compound Name | Fenoterol Hydrobromide |
| CAS Number | 1944-12-3 |
| Molecular Weight | 384.27 g/mol (Anhydrous basis) |
| Solubility | Water (~50 mg/mL), DMSO (>100 mg/mL), Ethanol (~25 mg/mL) |
| Stability | Sensitive to oxidation (light and air).[] Turns pink/brown upon degradation. |
| Storage | Desiccate solid at RT. Store solutions at -20°C or -80°C protected from light.[] |
Scientific Integrity: The "Why" Behind the Protocol
Solubility & Vehicle Choice
Although Fenoterol HBr is water-soluble, DMSO (Dimethyl Sulfoxide) is the preferred solvent for primary stock solutions (10–100 mM) intended for long-term storage.[]
-
Mechanism: Water promotes rapid auto-oxidation of the catechol/resorcinol moieties in Fenoterol, leading to polymerization and inactivity (visible as pink discoloration). DMSO minimizes this oxidative stress during freeze-thaw cycles.[]
-
Cell Culture Compatibility: For working solutions, the stock is diluted >1:1000 into media, ensuring the final DMSO concentration is <0.1%, which is non-toxic to most cell lines.
Oxidation & pH Sensitivity
Fenoterol contains electron-rich phenolic groups susceptible to oxidation.[]
-
The "Sodium" Risk: If dissolving Fenoterol in a high-sodium alkaline buffer (pH > 7.5), the deprotonation of phenol groups accelerates oxidation. Always prepare stocks in neutral or slightly acidic vehicles before diluting into physiological media.
-
Visual Indicator: Any stock solution that turns pink or brown must be discarded immediately.
Protocol: Preparation of Stock Solution (10 mM)
Goal: Prepare 10 mL of a 10 mM Stock Solution.
Materials Required[2][3][4][5][6][7][8][9]
-
Fenoterol Hydrobromide powder.
-
Solvent: Sterile DMSO (Cell Culture Grade) or Nuclease-Free Water (if using immediately).[]
-
0.22
m PVDF or PES Syringe Filter (Low protein binding). -
Light-protective amber vials.[]
Step-by-Step Procedure
-
Calculate Mass:
[] -
Weighing:
-
Weigh 38.4 mg of Fenoterol HBr into a sterile microcentrifuge tube.
-
Note: If your balance is not sensitive enough for small masses, prepare a higher volume or higher concentration (e.g., 100 mM) to reduce weighing error.
-
-
Dissolution:
-
Add 10 mL of solvent (DMSO recommended for storage).
-
Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Self-Validation: Inspect against a dark background. If particles remain, sonicate for 5 minutes.
-
-
Sterilization (Crucial for Cell Culture):
-
Although DMSO is bacteriostatic, filtration removes particulate contaminants.
-
Pass the solution through a 0.22
m PVDF filter into a sterile collection tube.
-
-
Aliquoting & Storage:
-
Divide into small aliquots (e.g., 50
L or 100 L) to avoid repeated freeze-thaw cycles. -
Protect from light (wrap tubes in foil or use amber tubes).
-
Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).
-
Biological Context: Signaling Pathway[10]
Fenoterol acts via the
Caption: Figure 1. Fenoterol-induced
Experimental Workflow Visualization
This diagram outlines the logical flow for preparing and verifying the stock solution.
Caption: Figure 2.[][8] Step-by-step workflow for Fenoterol stock preparation, emphasizing the visual quality control check for oxidation.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Pink/Brown Solution | Oxidation of phenolic groups.[] | Discard immediately. Prepare fresh using degassed water or fresh DMSO. Protect from light.[9] |
| Precipitation in Media | Stock concentration too high or "salting out" effect. | Ensure final DMSO concentration is <0.1%. Dilute stock stepwise (e.g., 10 mM |
| Cytotoxicity | DMSO toxicity or pH shift. | Include a vehicle control (DMSO only) in experiments. Check pH of media after drug addition. |
References
-
PubChem. (2023). Fenoterol Hydrobromide Compound Summary. National Library of Medicine. [Link]
-
Woo, A. Y., et al. (2009). Fenoterol, a beta2-adrenoceptor agonist, inhibits LPS-induced inflammatory cytokines production.[][2][4] Acta Pharmacologica Sinica. [Link]
-
Han, S., et al. (2012). Biased signaling of the endogenous agonists at the beta2-adrenergic receptor. Journal of Biological Chemistry. [Link]
Sources
- 2. medkoo.com [medkoo.com]
- 3. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenoterol Hydrobromide | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-Adrenergic Agonists | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Administration of Fenoterol Hydrobromide in In Vivo Asthma Models
Abstract & Mechanistic Grounding
Fenoterol is a short-acting
However, its utility in research is often compromised by inconsistent dosing protocols and a failure to account for stereochemistry. Commercial fenoterol is typically a racemic mixture (rac-fenoterol) of (R,R)- and (S,S)-enantiomers.[1] The (R,R)-enantiomer is the eutomer responsible for bronchodilation, possessing approximately 2-fold higher potency than the racemate, while the (S,S)-enantiomer is largely inactive but contributes to metabolic load.
Mechanism of Action
Fenoterol binds to Gs-coupled
Figure 1: Signal transduction pathway of Fenoterol-induced bronchodilation. Note the dual effect on smooth muscle relaxation and inflammatory mediator stabilization.
Compound Preparation & Stability
The standard salt for research is Fenoterol Hydrobromide (HBr) .
-
Molecular Weight: 384.28 g/mol (HBr salt).
-
Solubility: Highly soluble in water and saline (up to ~50 mg/mL).
-
Stability: Aqueous solutions are susceptible to oxidation (turning pink/brown).
-
Protocol: Prepare fresh daily.
-
Storage: Protect stock powder from light and moisture. Store at room temperature.
-
Vehicle: 0.9% Saline (sterile) is the preferred vehicle for all respiratory routes to maintain isotonicity.
-
Stereochemical Considerations
If using racemic fenoterol HBr (most common), calculate doses based on the assumption that only 50% of the mass contributes to the active (R,R) pharmacology. If using purified (R,R)-fenoterol , halve the nominal doses listed below to achieve equivalent bronchodilation.
Experimental Protocols
Protocol A: Aerosol Administration (Nebulization)
Best for: Mimicking clinical inhalation; evaluating topical efficacy without systemic artifacts.
Target Species: Guinea Pig (Preferred for cough/bronchoconstriction); Mouse.
Equipment:
-
Restraint tube (nose-only) or Whole-body plethysmography chamber.
-
Ultrasonic or Jet Nebulizer (Required output: 0.2–0.4 mL/min; MMAD 1–5
m).
Procedure:
-
Preparation: Dissolve Fenoterol HBr in sterile saline.
-
Concentration Range:100 – 300
g/mL (0.1 – 0.3 mg/mL). -
Note: Do not confuse nebulizer concentration with delivered dose. Only ~1-5% of the aerosol reaches the lower airways.
-
-
Acclimatization: Place animal in the chamber for 10 minutes prior to exposure to stabilize breathing frequency.
-
Exposure:
-
Fill nebulizer reservoir with 5 mL of solution.
-
Nebulize for 15 minutes continuously.
-
-
Challenge: Immediately following Fenoterol exposure (or 30 mins prior), administer the bronchoconstrictor (e.g., Methacholine or Histamine) to assess protection.
Validation Criteria:
-
A protective effect is defined as a significant rightward shift in the Methacholine PC200 (concentration provoking a 200% increase in airway resistance).
Protocol B: Intratracheal (IT) Instillation
Best for: Precise dosing; minimizing compound usage; high-throughput screening.
Target Species: Mouse (C57BL/6 or BALB/c).
Procedure:
-
Anesthesia: Induce with Isoflurane (3-4%) or Ketamine/Xylazine (80/10 mg/kg i.p.).
-
Positioning: Suspend mouse vertically by the upper incisors on an intubation stand. Illuminating the trachea transdermally helps visualize the glottis.
-
Administration:
-
Use a blunt-tipped microsprayer or a gel-loading tip.
-
Volume: Maximum 50
L per mouse (excess volume causes drowning/acute injury). -
Dose: 10 – 50
g/kg . (For a 25g mouse, this is 0.25 – 1.25 g total delivered mass).
-
-
Dispersion: Immediately after instillation, hold the mouse upright for 30 seconds and gently rotate to ensure distribution to distal airways.
Protocol C: Intraperitoneal (IP) Injection
Best for: Systemic positive control; pharmacokinetic studies.
Target Species: Mouse / Rat / Guinea Pig.
Procedure:
-
Vehicle: Sterile Saline.
-
Dose:
-
Guinea Pig:2.5 mg/kg (High dose for maximal reversal).
-
Mouse:1.0 – 2.0 mg/kg .
-
-
Timing: Administer 30 minutes prior to airway challenge.
-
Warning: This route causes significant systemic effects (tachycardia). Monitor heart rate if possible.
Experimental Workflow & Readouts
To ensure data integrity, Fenoterol administration must be timed precisely relative to the allergic challenge.
Figure 2: Experimental timeline for an OVA-induced acute asthma model. Fenoterol is typically administered on the final day to assess reversal of hyperresponsiveness.
Quantitative Data Summary
| Parameter | Aerosol (Nebulization) | Intratracheal (IT) | Intraperitoneal (IP) |
| Dose Metric | Concentration (Solution) | Mass/Body Weight | Mass/Body Weight |
| Typical Dose | 100 – 300 | 10 – 50 | 1.0 – 2.5 mg/kg |
| Volume | N/A (15 min flow) | 50 | 10 mL/kg |
| Onset of Action | Rapid (< 5 min) | Rapid (< 5 min) | Slower (15-30 min) |
| Systemic Side Effects | Low | Low/Moderate | High (Tachycardia) |
Troubleshooting & Quality Control
Lack of Efficacy
-
Check pH: Fenoterol solutions must be neutral (pH ~7.0). Acidic environments (common in inflamed lungs) can alter ionization, but the drug is generally stable.
-
Check Nebulizer Output: If using a jet nebulizer, ensure the air pressure is sufficient to generate particles <5
m. Larger particles deposit in the nose/throat, not the lungs. -
Desensitization: Chronic high-dose exposure (e.g., days of treatment) can lead to
AR downregulation (tachyphylaxis). Fenoterol is best used as an acute intervention in these models.
Safety Monitoring
Fenoterol has a narrower therapeutic index regarding cardiac toxicity compared to salbutamol.
-
Arrhythmia: In IP/IV protocols, monitor ECG if possible.
-
Hypokalemia: High systemic doses drive Potassium (
) into cells. Ensure animals are well-hydrated.
References
-
NIH National Library of Medicine. "Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects." PubMed. [Link]
-
Mazzoni, L., et al. "Attenuation of antigen-induced bronchospasm by fenoterol in the guinea-pig." Agents and Actions. [Link]
-
Xie, Q.M., et al. "Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers." Acta Pharmacologica Sinica. (Provides comparative enantiomer potency data relevant to Fenoterol). [Link]
-
Bremner, P., et al. "Nebulized Fenoterol Causes Greater Cardiovascular and Hypokalaemic Effects Than Equivalent Bronchodilator Doses of Salbutamol."[2] Respiratory Medicine. [Link][2]
-
Hoymann, H.G. "Invasive and noninvasive lung function measurements in mice." Journal of Pharmacological and Toxicological Methods. (Standard reference for FlexiVent/Plethysmography protocols). [Link]
Sources
Synthesis Pathway and Crystallization Methods for Fenoterol Sulfate Sodium Salt: A Comprehensive Protocol for Anti-Doping Reference Material Generation
Introduction & Scientific Rationale
Fenoterol is a potent
The major human urinary metabolite of fenoterol is fenoterol sulfate . To accurately calibrate instruments and quantify this biomarker, high-purity reference standards of are mandatory. However, synthesizing this standard presents a profound chemical challenge. Fenoterol possesses multiple conjugation sites—specifically, three phenolic hydroxyl groups and one aliphatic hydroxyl group. Traditional chemical sulfation lacks regioselectivity, necessitating advanced biotechnological or highly controlled semi-synthetic pathways to isolate the specific human regioisomer.
Synthesis Pathways: Mechanistic Insights
As a Senior Application Scientist, selecting the appropriate synthesis pathway dictates the downstream purification burden and the ultimate isomeric purity of the reference standard.
Biotechnological Synthesis (The Enzymatic Gold Standard)
The most elegant and regioselective method utilizes recombinant human sulfotransferases (SULTs). By employing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor, SULTs catalyze the highly specific transfer of a sulfonate moiety to the correct phenolic hydroxyl of fenoterol. Recent cutting-edge research funded by the has successfully utilized engineered fission yeast strains expressing human SULTs to scale the production of complex sulfoconjugates like fenoterol sulfate, bypassing the poor regioselectivity of chemical methods. Furthermore, in vitro SULT assays have proven critical in generating exact metabolite matches for anti-doping research ().
Chemical Synthesis (Semi-Synthetic Approach)
When enzymatic scaling is cost-prohibitive, chemical sulfation using a sulfur trioxide-pyridine (
-
Causality of Reagent Choice:
is chosen over harsher reagents like chlorosulfonic acid because its milder electrophilicity minimizes the sulfation of the less reactive aliphatic hydroxyl and prevents the degradation of the secondary amine. Despite this, the reaction still yields a statistical mixture of mono-, di-, and tri-sulfates, requiring rigorous preparative HPLC to isolate the target mono-sulfate.
Diagram 1: Chemical vs. biotechnological synthesis pathways for fenoterol sulfate.
Crystallization Methods: Engineering the Sodium Salt
Sulfate half-esters (free acids) are notoriously unstable and highly hygroscopic. They undergo rapid autocatalytic hydrolysis due to the acidic microenvironment they create. Converting the free acid to its sodium salt stabilizes the molecule, providing a weighable, long-term stable solid required for quantitative reference standards.
The validated method for this conversion is anti-solvent crystallization .
-
Causality of Solvent Selection: The purified fenoterol sulfate sodium salt exhibits high solubility in highly polar protic solvents (water, methanol) but is practically insoluble in aprotic solvents (acetone, diethyl ether). By dissolving the salt in minimal methanol and slowly introducing acetone, the dielectric constant of the medium drops, forcing the sodium salt to nucleate and crystallize without degrading the delicate sulfate ester bond.
Diagram 2: Downstream processing and anti-solvent crystallization workflow.
Experimental Protocols
Protocol 1: Chemical Sulfation of Fenoterol
-
Preparation: Dissolve 1.0 g of fenoterol free base in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Reaction: Cool the solution to 0°C using an ice bath. Self-Validation Check: Maintaining 0°C is critical; temperatures above 10°C exponentially increase the formation of biologically irrelevant di- and tri-sulfates.
-
Addition: Add 1.2 equivalents of
complex portion-wise over 30 minutes. Stir the reaction mixture at 0°C for 4 hours. -
Quenching: Quench the reaction by pouring the mixture into 100 mL of ice-cold ultra-pure water.
Protocol 2: Purification and Neutralization
-
Separation: Load the quenched aqueous mixture onto a Preparative C18 HPLC column. Elute using a gradient of 0.1% formic acid in water and acetonitrile.
-
Fraction Collection: Monitor elution via UV absorbance at 275 nm. Collect the fraction corresponding to the mono-sulfate mass (
m/z 382.1). -
Immediate Neutralization: Immediately add 0.1 M NaOH dropwise to the collected fractions while monitoring with a calibrated pH meter until exactly pH 7.5 is reached.
-
Self-Validation Check: If the pH exceeds 8.5, phenolic oxidation will occur, turning the solution pink/brown. If the pH remains below 6.0, the free acid will hydrolyze during subsequent concentration.
-
Protocol 3: Anti-Solvent Crystallization of the Sodium Salt
-
Concentration: Remove the acetonitrile and water using a rotary evaporator under high vacuum at a water bath temperature not exceeding 30°C.
-
Dissolution: Dissolve the resulting amorphous solid in a minimal volume (approx. 5 mL) of absolute methanol.
-
Nucleation: Under gentle magnetic stirring, add ice-cold acetone dropwise. Stop the addition the moment the solution becomes persistently cloudy (the cloud point).
-
Crystal Growth: Transfer the flask to a 4°C refrigerator and allow it to sit undisturbed for 12–24 hours to promote orderly crystal lattice formation.
-
Harvesting: Filter the resulting white crystals under a vacuum, wash with 2 mL of pure cold acetone, and lyophilize for 24 hours to remove residual trapped solvent.
Data Presentation
Table 1: Comparison of Synthesis Pathways for Fenoterol Sulfate
| Synthesis Method | Regioselectivity | Major Byproducts | Scalability | Cost-Efficiency | Downstream Burden |
| Biotechnological (SULTs) | > 98% (Specific Isomer) | Trace PAPS degradation | Moderate (Bioreactor) | High (Enzyme costs) | Low |
| Chemical ( | < 40% (Statistical Mix) | Di- and Tri-sulfates | High (Standard Lab) | Low (Cheap reagents) | Very High |
Table 2: Crystallization Solvent Screening Matrix
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Crystal Yield (%) | Crystal Quality / Morphology |
| Water | Ethanol | 1:5 | 45% | Amorphous powder, highly hygroscopic |
| Methanol | Diethyl Ether | 1:10 | 68% | Fine needles, prone to solvent trapping |
| Methanol | Acetone | 1:8 | 85% | Distinct prismatic crystals, highly stable |
| DMF | Ethyl Acetate | 1:15 | 30% | Oiling out observed, no distinct crystals |
References
-
Title: Phase-II metabolites as target biomarkers in doping analysis – part 2: Biotechnological generation of sulfoconjugate reference material by fission yeast technology Source: World Anti-Doping Agency (WADA) Scientific Research Grants URL: [Link]
-
Title: Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research Source: Freie Universität Berlin (Dissertation by Parr et al., 2023) URL: [Link]
Application Note: Formulation and Characterization of Fenoterol Hydrobromide for Aerosol Delivery Research
Executive Summary & Critical Reagent Verification
This guide outlines the protocol for formulating Fenoterol for aerosol delivery research. It is designed for researchers investigating bronchodilator efficacy, toxicology, or novel delivery devices (e.g., vibrating mesh nebulizers).
⚠️ Critical Reagent Clarification: "Sulfate Sodium Salt" vs. "Hydrobromide"
The user request specified "Fenoterol sulfate sodium salt." It is scientifically imperative to distinguish between the two common chemical entities associated with this nomenclature to ensure experimental validity:
-
Fenoterol Hydrobromide (CAS: 1944-12-3): This is the standard therapeutic salt used in clinical formulations (e.g., Berotec®, Berodual®). It is the active pharmaceutical ingredient (API) responsible for
-adrenergic bronchodilation. -
Fenoterol Sulfate (Metabolite): This refers to the sulfo-conjugate metabolite (Fenoterol O-sulfate). It is primarily used in doping control analysis or metabolic profiling and is not the standard therapeutic form for bronchodilation studies.
Directive: This protocol focuses on the Fenoterol Hydrobromide (therapeutic API) formulation, as this is the standard for aerosol delivery research. If your specific research intent is to aerosolize the metabolite (e.g., for lung toxicity studies of breakdown products), the solubility steps below remain valid due to the high polarity of the sulfate conjugate, but the pharmacodynamic endpoints will differ.
Pre-Formulation Physicochemical Profile
Successful aerosolization requires strict control over solution properties. Deviations in osmolality or pH can induce bronchoconstriction (paradoxical bronchospasm) or degrade the API.
Table 1: Key Physicochemical Parameters for Fenoterol HBr Formulation[1]
| Parameter | Target Specification | Scientific Rationale |
| Solubility | Soluble in Water/Ethanol | Fenoterol HBr is freely soluble in water ( |
| Target pH | 3.2 – 5.0 | Fenoterol is susceptible to oxidation at neutral/alkaline pH. Commercial formulations are acidified (often with HCl or Citric Acid) to maintain stability. |
| Osmolality | 280 – 300 mOsm/kg | Hypotonic aerosols (<200 mOsm) trigger cough and bronchoconstriction. Isotonic saline (0.9% NaCl) is the preferred vehicle. |
| Stability | Light & Oxygen Sensitive | Requires protection from light. Antioxidants (EDTA, Sodium Metabisulfite) are recommended for long-term storage studies. |
| Particle Size | 1 – 5 | Mass Median Aerodynamic Diameter >5 |
Experimental Protocol: Preparation of Inhalation Solution
Objective: To prepare a stable, isotonic Fenoterol Hydrobromide solution (
Reagents & Equipment[2][3][4][5][6]
-
Fenoterol Hydrobromide (High Purity >99%)
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate Buffered Saline (PBS) adjusted to pH 4.0.
-
Stabilizer (Optional): Disodium EDTA (0.05% w/v).
-
pH Adjustment: 0.1N HCl.
-
Filtration: 0.22
m PVDF syringe filter. -
Nebulizer Platform: Vibrating Mesh (e.g., Aerogen) or Jet Nebulizer (e.g., PARI LC).
Step-by-Step Methodology
Phase 1: Vehicle Preparation
-
Base Solution: Dispense 100 mL of sterile 0.9% NaCl into a borosilicate glass beaker.
-
Stabilization (Recommended): Add 50 mg Disodium EDTA to chelate metal ions that catalyze oxidation. Stir until dissolved.
-
pH Adjustment: Measure the pH. If using unbuffered saline, the pH may be near 5.5-7.0.
-
Action: Dropwise add 0.1N HCl to adjust pH to 3.5 ± 0.2 .
-
Why? Fenoterol degrades rapidly via oxidative quinone formation at pH > 6.0.
-
Phase 2: API Solubilization
-
Weighing: Accurately weigh 100 mg of Fenoterol Hydrobromide.
-
Dissolution: Add the API to the acidified vehicle.
-
Mixing: Magnetically stir at 200 RPM for 10 minutes. Protect from direct sunlight (wrap beaker in foil).
-
Checkpoint: Solution must be visually clear and colorless. A pink/brown tint indicates oxidation.
-
Phase 3: Terminal Filtration
-
Filtration: Pass the solution through a 0.22
m PVDF filter into a sterile, opaque container.-
Note: Do not use Nylon filters, as they may adsorb the cationic drug.
-
-
QC Check: Verify final pH and Osmolality.
Aerodynamic Characterization (Cascade Impaction)
To validate that the formulation delivers the drug to the deep lung, you must determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) .
Workflow Diagram
The following diagram illustrates the logical flow from formulation to aerodynamic validation.
Figure 1: Critical path for Fenoterol formulation and aerodynamic validation.
Analytical Method (HPLC)
For quantifying Fenoterol deposited on impactor stages:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5
m). -
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).
-
Detection: UV Absorbance at 276 nm .
-
Flow Rate: 1.0 mL/min.
Safety & Toxicology Considerations
When conducting aerosol research with Fenoterol, specific physiological risks must be mitigated in the study design (especially for in vivo animal models).
-
Cardiovascular Stress: Fenoterol is a potent
-agonist with some crossover at high doses.-
Risk:[1] Tachycardia and arrhythmia.
-
Mitigation: Monitor heart rate during exposure. Use dose escalation starting at 1/10th the therapeutic equivalent.
-
-
Hypokalemia: High-dose
-agonists drive potassium into cells.-
Mitigation: Ensure electrolyte balance in the vehicle if performing isolated organ bath or prolonged in vivo exposures.
-
-
Reagent Purity: If using "Fenoterol Sulfate" (the metabolite) for toxicology, ensure it is free of the parent HBr compound to distinguish metabolic toxicity from pharmacological activity.
References
-
Boehringer Ingelheim. (2015).[2] Duovent® UDV Product Monograph. Retrieved from
- Citation Context: Confirms formulation standards (isotonic saline vehicle) and dosage (1.25 mg Fenoterol HBr).
-
European Patent Office. (2007). Process for the preparation of suspension aerosol formulations (EP1811981B1). Retrieved from
- Citation Context: Details the solubility of Fenoterol HBr in ethanol and propellants for pMDI formul
-
Freie Universität Berlin. (2023). Evaluating Sulfotransferases Metabolism In Vitro. Retrieved from
- Citation Context: Validates "Fenoterol Sulfate" as a metabolic conjugate used in analytical chemistry, distinct
-
MedChemExpress. (2018). Fenoterol hydrobromide Product Data Sheet. Retrieved from
- Citation Context: Provides specific solubility data (H2O: 25 mg/mL)
-
Science.gov. (2013). Nebulized saline solution and physicochemical compatibility. Retrieved from
- Citation Context: Discusses pH and osmolality changes during nebuliz
Sources
Application Note: Generation of Dose-Response Curves for Fenoterol in Airway Smooth Muscle
Executive Summary
This guide details the protocol for generating robust dose-response curves for Fenoterol , a short-acting
Mechanistic Foundation
To generate reproducible data, the operator must understand the signaling cascade being manipulated. Fenoterol does not merely "relax" tissue; it initiates a G-protein coupled cascade that lowers intracellular calcium
The Fenoterol Signaling Cascade
Binding of Fenoterol to the
Figure 1: The
Experimental Ecosystem
Physiological Buffer System
The integrity of the experiment relies on the Krebs-Henseleit Solution (KHS) . Incorrect ionic composition will alter membrane potential and skew
Table 1: Modified Krebs-Henseleit Composition (pH 7.4)
| Component | Conc. (mM) | Function |
|---|---|---|
| NaCl | 118.0 | Maintains osmolarity and action potential upstroke. |
| KCl | 4.7 | Sets resting membrane potential. |
|
Preparation Note: Dissolve
Fenoterol Stock Preparation
Fenoterol hydrobromide is prone to oxidation.
-
Stock Solution: Prepare
M in distilled water containing 0.1% sodium metabisulfite (antioxidant). -
Aliquot: Store at -20°C. Avoid freeze-thaw cycles.
-
Working Solutions: Perform serial 1:10 dilutions in distilled water daily. Do not dilute in Krebs until addition to the bath to prevent oxidation.
Protocol: Isometric Tension Recording[3][4][5]
This workflow is designed to ensure tissue viability before data collection, creating a "self-validating" dataset.
Phase 1: Tissue Preparation[6]
-
Euthanasia: Anesthetize male Dunkin-Hartley guinea pigs (400–600g) followed by exsanguination (minimizes blood in tissue).
-
Dissection: Rapidly excise the trachea.[4] Place in cold, oxygenated KHS.
-
Cleaning: Remove adhering connective tissue under a stereomicroscope. Caution: Do not damage the smooth muscle layer or the epithelium unless epithelium-denuded responses are specifically required.
-
Sectioning: Cut into rings (3-4 mm width). Each ring contains 3-4 cartilage bands.
Phase 2: Mounting and Equilibration
-
Mounting: Suspend rings in 10-20 mL organ baths using stainless steel hooks. Connect to an isometric force transducer.
-
Resting Tension: Apply 1.0 g of passive tension.
-
Equilibration: Wash with fresh KHS every 15 minutes for 60 minutes.
-
Why? This washes out endogenous catecholamines and allows basal tone to stabilize.
-
Phase 3: The "Wake-Up" Call (Viability Check)
Before testing Fenoterol, you must prove the tissue can contract.
-
Challenge with KCl (60 mM) .
-
Observe rapid contraction. If force < 0.5 g, discard the tissue.
-
Wash out KCl until tension returns to baseline.
Phase 4: Pre-Contraction & Cumulative Dosing
Fenoterol is a relaxant; therefore, the tissue must first be contracted.
-
Induce Tone: Add Methacholine (
) or Histamine ( ) .-
Target: Achieve a stable plateau of contraction (approx. 70-80% of
). Wait 15-20 minutes for stability.
-
-
Cumulative Dosing: Once the contraction is stable, add Fenoterol in half-log increments (
M to M).-
Volume Rule: Add volumes
1% of bath volume (e.g., 10-100 in 10 mL) to avoid vehicle effects. -
Timing: Wait for the relaxation response to plateau (approx. 3-5 mins) before the next addition.
-
Figure 2: Step-by-step experimental workflow for isometric tension recording.
Data Analysis & Curve Fitting[6]
Normalization
Raw tension (grams) must be normalized to compare between tissues.
- : Force at the stable methacholine plateau.
- : Force remaining after Fenoterol addition.
- : Passive resting tension (1.0 g).
Non-Linear Regression
Fit the data to a Sigmoidal Dose-Response (Variable Slope) equation using software like GraphPad Prism:
-
: The negative logarithm of the
( ).[5][6][7] For Fenoterol in guinea pig trachea, expect a of 7.8 – 8.5 . - : The maximal relaxation observed (usually 100% relative to papaverine or complete loss of tone).
Self-Validation & Troubleshooting
A robust protocol includes controls to verify the observed effect is genuine.
| Observation | Possible Cause | Validation Step |
| Low | Epithelial damage or tissue necrosis. | Check viability with KCl. Ensure minimal handling during dissection. |
| Shifted | Drug oxidation or incorrect pH. | Prepare fresh Fenoterol in antioxidant. Check buffer pH (7.4) after gassing. |
| Unstable Pre-contraction | Spontaneous tone interference. | Essential: Ensure Indomethacin is in the buffer to block prostaglandins. |
| Is it really | Specificity check. | Run a parallel ring with ICI 118,551 (50 nM). The Fenoterol curve should shift significantly to the right (Schild shift). |
References
-
Fedan, J. S., et al. (2001).[3] "In vitro reactivity ('organ chamber') of guinea pig tracheal rings—methodology considerations." Journal of Pharmacological and Toxicological Methods.
-
Broadley, K. J. (1999). "The guinea-pig isolated trachea: a tool for the study of beta-adrenoceptors and their agonists." Pulmonary Pharmacology & Therapeutics.
-
Nials, A. T., et al. (1994). "Pharmacological characterization of salmeterol, a novel long-acting beta 2-adrenoceptor agonist, in guinea-pig trachea." British Journal of Pharmacology.
-
Hall, I. P. (2000). "Second messengers, ion channels and pharmacology of airway smooth muscle." European Respiratory Journal.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Handling and weighing hygroscopic fenoterol salt compounds in the laboratory
Application Note: Precision Handling and Weighing of Hygroscopic Fenoterol Hydrobromide
Introduction: The Hygroscopic Challenge in Potency Determination
Fenoterol hydrobromide (CAS 1944-12-3) is a selective
In quantitative analysis and formulation, this physical property presents a critical failure mode. A fenoterol sample exposed to 50% Relative Humidity (RH) can adsorb significant water mass within minutes. If a researcher weighs 10.0 mg of "powder" that has absorbed 5% water weight, they are effectively dosing only 9.5 mg of Active Pharmaceutical Ingredient (API). This stoichiometry error propagates through stock solutions, cell assays, and in vivo dosing, potentially invalidating potency data.
This guide details the Difference Weighing Method , the gold standard for handling hygroscopic salts, to ensure <1% error in mass determination.
Material Science: Adsorption Mechanics
Understanding the mechanism of moisture uptake is essential for designing the control strategy.
-
Surface Adsorption: Initially, water molecules bind to the surface of the crystal lattice via hydrogen bonding. This happens almost instantly upon exposure to humid air.
-
Deliquescence: If the ambient RH exceeds the salt's Critical Relative Humidity (CRH) , the crystal will dissolve in its own adsorbed water, forming a liquid solution.[1] While the specific CRH for Fenoterol HBr varies by temperature, it behaves similarly to other halide salts, requiring strict humidity control.
-
Static Electricity: Dry environments (<20% RH) prevent moisture uptake but induce static charge, causing the powder to "fly" or cling to spatulas. A balanced approach using ionization is required.
Environmental Control Hierarchy
The choice of handling environment dictates the weighing protocol.[2]
| Environment Level | Equipment | RH Limit | Suitability for Fenoterol HBr |
| Level 1 (Gold Standard) | Glove Box / Isolator | < 5% RH | Recommended. Eliminates moisture error. |
| Level 2 (Standard) | Analytical Balance with Draft Shield + Ionizer | 30–45% RH | Acceptable with rapid "Difference Weighing." |
| Level 3 (High Risk) | Open Bench / Fume Hood | > 50% RH | Not Recommended. High risk of deliquescence. |
Protocol: The Difference Weighing Method
Objective: To accurately determine the mass of Fenoterol HBr transferred into a receiving vessel without the error introduced by moisture uptake during the weighing process.
Principle: Instead of taring a receiving vessel and adding powder (where the powder absorbs water while sitting on the balance), we weigh the source container before and after dispensing. The loss in mass is the exact amount transferred, regardless of how much water the powder absorbs after it leaves the source vial.
Equipment Required
-
Analytical Balance: Readability 0.01 mg (semi-micro) or 0.001 mg (micro).
-
Anti-Static Gun/Ionizer: Essential for dry powders.
-
Weighing Vessel: Glass weighing bottle with a ground-glass lid (preferred) or a capped anti-static vial.
-
Desiccator: For equilibrating the sample bottle.
Step-by-Step Workflow
Step 1: Equilibration
-
Remove the Fenoterol HBr stock container from cold storage (-20°C).
-
CRITICAL: Allow the closed container to equilibrate to room temperature in a desiccator for at least 30–60 minutes.
-
Why? Opening a cold container in a warm lab causes immediate condensation on the powder, ruining the stock.
Step 2: Prepare the Source Vessel
-
Transfer an approximate amount of Fenoterol HBr (e.g., 50 mg) into a small glass weighing bottle.
-
Close the lid immediately.
-
Discharge static on the bottle using an anti-static gun.
Step 3: Initial Weighing (
-
Place the closed weighing bottle (containing the salt) on the balance pan.
-
Wait for stability.[3] Record the mass (
). -
Note: The balance is not tared to zero. You are recording the total mass.
Step 4: Transfer
-
Remove the weighing bottle from the balance.
-
Open the lid and quickly tap the desired amount of powder into your receiving vessel (e.g., volumetric flask).
-
Do not weigh the receiving vessel.
-
Immediately recap the weighing bottle.
Step 5: Final Weighing (
-
Place the closed weighing bottle back on the balance.
-
Record the mass (
).[4]
Step 6: Calculation
-
Validation: This calculated mass represents the dry powder that left the bottle. Even if the powder absorbs water in the receiving flask, the amount of Fenoterol is fixed based on the subtraction.
Visualization: Weighing Workflow Logic
The following diagram illustrates the critical decision points and the Difference Weighing logic to prevent data corruption.
Caption: Logic flow for handling hygroscopic Fenoterol HBr, emphasizing the critical equilibration step and the superiority of Difference Weighing.
Protocol 3: Immediate Solubilization
Once the solid is in the receiving vessel, it is vulnerable. It must be solvated immediately to "lock" the concentration.
-
Solvent Choice: Fenoterol HBr is soluble in water (
25 mg/mL) and Ethanol. -
Procedure:
-
Pre-fill the volumetric flask with 50% of the solvent volume before adding the powder (if using a funnel) OR add solvent immediately after dispensing.
-
Note: If using the Difference Weighing method described above, the powder is dispensed into an empty flask. Immediately add the solvent to the mark.
-
-
Sonicate: Hygroscopic clumps may form "gel" layers on the outside that slow dissolution. Sonicate for 5 minutes to ensure homogeneity.
Troubleshooting & Common Pitfalls
| Observation | Root Cause | Corrective Action |
| Balance drift (increasing) | Moisture absorption. | Switch to Difference Weighing; reduce humidity. |
| Balance drift (decreasing) | Evaporation (solvent) or Static. | Use a capped vessel; use an ionizing gun. |
| Powder "jumps" off spatula | Static electricity. | Use an anti-static gun; do not use plastic spatulas. |
| Clumps in stock bottle | Moisture ingress during storage. | Discard stock. Ensure parafilm seal for future storage. |
References
-
PubChem. (2025). Fenoterol hydrobromide Compound Summary. National Library of Medicine. [Link]
-
Lab Manager. (2025). Analytical Balances and Proper Weighing Practices. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilization Strategies for Fenoterol Aqueous Formulations
Status: Operational Subject: Fenoterol Stability in Aqueous Media Ticket Priority: High (Degradation Risk) Applicable Compounds: Fenoterol Hydrobromide, Fenoterol Sulfate, Fenoterol Base.
Executive Summary
You are likely experiencing rapid degradation (discoloration to pink/brown) or precipitation in your fenoterol preparations.
Immediate Correction: If you are attempting to prepare a "Fenoterol Sodium Salt" by adjusting the pH to basic conditions (> pH 7.0), stop immediately . Fenoterol contains a resorcinol moiety that acts as a phenol. While it can theoretically form a sodium salt (phenolate) at high pH, this species is extremely electron-rich and will undergo rapid oxidative polymerization (similar to melanin formation) within minutes to hours.
The Golden Rule: Fenoterol aqueous stability is strictly pH-dependent. The optimal stability window is pH 3.2 – 3.5 .[1]
Module 1: The Oxidative Challenge (Root Cause Analysis)
Issue: Solution turns pink, turning to brown/black over time. Diagnosis: Oxidative degradation of the catechol/resorcinol moiety.
Fenoterol belongs to the class of resorcinol-derivatives (beta-agonists). Unlike simple catechols, the resorcinol ring is slightly more stable, but still highly susceptible to auto-oxidation, especially when catalyzed by trace metals or high pH.
The Degradation Cascade
The following diagram illustrates why your solution is changing color. The transformation from a clear active drug to a colored inactive polymer is driven by electron loss.
Figure 1: The oxidative pathway of fenoterol. Note that the "Sodium Salt" form (phenolate) accelerates the first step by lowering the oxidation potential.
Module 2: pH and Buffer Selection (The Critical Control Point)
Issue: "I dissolved Fenoterol in PBS (pH 7.4) and it degraded." Scientific Reality: At physiological pH (7.4), the phenolic protons dissociate (pKa ~9-10, but local equilibrium matters). The resulting phenolate anion pushes electrons into the ring, making it a prime target for oxygen attack.
Protocol: The "Acidic Shield" Formulation
To maximize shelf-life, you must force the equilibrium towards the protonated (neutral phenol) state.
| Parameter | Specification | Rationale |
| Target pH | 3.2 – 3.5 | Validated range for max stability (Reference 1, 2). |
| Acidifier | 0.1N HCl or Citric Acid | Organic acids provide buffering capacity; HCl is clean but unbuffered. |
| Buffer System | Citrate or Acetate | Avoid Phosphate buffers if possible (poor buffering at pH 3.5; risk of metal precipitation). |
| Forbidden | Carbonate, Tris, PBS | These buffers operate at pH ranges that guarantee degradation. |
Step-by-Step Adjustment:
-
Dissolve Fenoterol Hydrobromide in deoxygenated water (approx. 90% of final volume).
-
Measure pH (likely will be ~4.5–5.5 depending on concentration).
-
Slowly titrate with 0.1N HCl or dilute Citric Acid solution.
-
Target pH 3.3.
-
Bring to final volume.
Module 3: Excipients & Additives (Advanced Stabilization)
Issue: "My pH is 3.3, but I still see slight discoloration after 1 week." Diagnosis: Trace metal catalysis (Fenton Reaction).[2] Even ppb levels of Iron (Fe) or Copper (Cu) from water sources or glassware can catalyze oxidation.
The Chelation & Antioxidant System
You need a "Defense in Depth" strategy.
| Additive | Recommended Conc. | Function | Mechanism |
| Disodium EDTA | 0.01% - 0.05% w/v | Chelator | Wraps trace metal ions (Fe/Cu), preventing them from catalyzing the radical generation step. |
| Sodium Metabisulfite | 0.01% - 0.1% w/v | Antioxidant | Sacrificial reductant. It oxidizes preferentially to sulfate, sparing the Fenoterol. |
| Sodium Benzoate | 0.02% - 0.2% w/v | Preservative | Antimicrobial, but also noted in patents to enhance stability in the pH 3.2–3.5 range. |
Warning on Sulfites: Sodium Metabisulfite is effective but can cause allergic reactions in sensitive populations (if for clinical development) and has a pungent odor. Ensure compatibility with your assay.
Module 4: Troubleshooting Workflow
Use this logic gate to solve your stability issues.
Figure 2: Decision tree for diagnosing fenoterol stability failures.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave my Fenoterol solution? A: No. Heat accelerates hydrolysis and oxidation. Fenoterol solutions should be sterilized via 0.22 µm filtration . If you must use heat, the solution must be strictly anaerobic (N2 purged) and at pH 3.2, but degradation is still likely.
Q2: Why does the literature mention "Fenoterol Sulfate" if I have "Fenoterol Hydrobromide"? A: Both are valid salts. The Hydrobromide (HBr) is the standard pharmacopeial form (e.g., in Berotec). The Sulfate form is less common but behaves similarly in solution. The counter-ion (Br- vs SO4--) does not significantly alter the oxidative instability of the fenoterol molecule itself.
Q3: I need to use Fenoterol at pH 7.4 for a cell culture experiment. What do I do? A: You cannot store it at pH 7.4.
-
Protocol: Prepare a 1000x concentrated stock solution in water (pH 3.5) or DMSO (store at -20°C).
-
Add the stock to your culture media (pH 7.4) immediately before use . The degradation half-life at pH 7.4 is short; do not prepare media days in advance.
Q4: What is the best solvent for stock solutions? A:
-
Water (pH adjusted to 3.0-3.5): Good for short/medium term at 4°C.
-
DMSO: Excellent stability. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Ethanol: Soluble, but evaporation can alter concentration.
References
-
World Intellectual Property Organization (WIPO). (2013). Stable solution of fenoterol hydrobromide. Patent WO2013058672. (Identifies pH 3.2-3.5 as the critical stability range).
-
Jacobson, G. A., & Peterson, G. M. (1994).[3] High-performance liquid chromatographic assay for the simultaneous determination of ipratropium bromide, fenoterol, salbutamol and terbutaline in nebulizer solution. Journal of Pharmaceutical and Biomedical Analysis, 12(6), 825-832.[4] (Methodology and stability data for aqueous mixtures).
-
O'Donnell, J. J., et al. (2013).[5] Factors affecting the stability and performance of ipratropium bromide; fenoterol hydrobromide pressurized-metered dose inhalers.[3][6][7][8] AAPS PharmSciTech, 14(4), 1255-1263. (Discusses ethanol/water effects on stability).
-
Siriraj Medical Journal. (2013). Validation of new analytical methodology for determining fenoterol hydrobromide by HPLC. (Confirms degradation under alkaline stress conditions).
Sources
- 1. WO2015065223A1 - Stable solution of fenoterol hydrobromide - Google Patents [patents.google.com]
- 2. Reactivity of catecholamine-driven Fenton reaction and its relationships with iron(III) speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.bvsalud.org [docs.bvsalud.org]
- 5. RU2479304C1 - Stable solution of fenoterol hydrobromide - Google Patents [patents.google.com]
- 6. Factors affecting the stability and performance of ipratropium bromide; fenoterol hydrobromide pressurized-metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting precipitation of fenoterol salts in physiological buffers
Introduction: The Physicochemical Paradox of Fenoterol
Fenoterol hydrobromide is a cornerstone
This guide addresses the physicochemical causality behind these issues. Fenoterol is a resorcinol derivative containing both acidic (phenol) and basic (secondary amine) moieties.[2][1] Its solubility is heavily pH-dependent.[2][1][3] While highly soluble in its supplied salt form (Hydrobromide, pH ~3-4 in solution), it faces a steep solubility drop-off as it approaches physiological pH, particularly in high-ionic-strength buffers like Krebs-Henseleit or Tyrode’s solution.[2][1]
Part 1: Diagnostic Triage
Before altering your protocol, you must distinguish between solubility failure (precipitation) and chemical instability (oxidation).[2][1]
Q: My solution turned cloudy immediately. Is this contamination?
A: No, this is likely precipitation .[2][1] If the solution turns white, opaque, or develops visible crystals immediately upon adding your stock solution to the buffer, you have exceeded the solubility limit of the free base form of Fenoterol at that specific pH and ionic strength.
Q: My solution is clear but turned pink/brown after a few hours. Is it still usable?
A: No, this is oxidative degradation .[2][1] Fenoterol contains a catechol-like resorcinol structure sensitive to auto-oxidation, especially at neutral-to-alkaline pH (7.0+).[2][1] The color change indicates the formation of quinone derivatives. These byproducts are often inactive or cytotoxic.[2][1]
Visual Troubleshooting Logic
Figure 1: Diagnostic decision tree for distinguishing between solubility failures and chemical instability.
Part 2: Solubility & The "pH Trap"
Q: Why does Fenoterol precipitate in PBS when it dissolves easily in water?
A: This is due to the Common Ion Effect and pH-Dependent Ionization .[2][1]
-
The Stock Solution (Acidic): Fenoterol HBr in pure water creates a weakly acidic solution (pH ~4-5).[2][1] Here, the secondary amine is fully protonated (
), and the molecule is highly polar and soluble ( mg/mL). -
The Buffer Shock (Neutral): When you dilute this into PBS (pH 7.4), the buffering capacity forces the pH to 7.4.[2]
-
The amine remains mostly protonated (
).[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
However, the ionic strength of PBS (~150 mM ions) reduces the activity coefficient of the drug, effectively lowering its solubility limit compared to pure water ("Salting Out").
-
If you are working at high concentrations (e.g., for nebulizer stock solutions), the neutral pH brings the molecule closer to its less soluble free-base equilibrium state.
-
Quantitative Solubility Data
| Solvent / Medium | pH | Solubility Limit (Approx.)[2][1][4][5] | Notes |
| Water (ddH2O) | ~5.0 | ~50 mg/mL | Highly soluble due to HBr salt form.[2][1] |
| DMSO | N/A | >100 mg/mL | Best for high-conc.[2][1] stock solutions. |
| Ethanol | N/A | ~20 mg/mL | Good cosolvent, but lower limit than DMSO.[2][1] |
| PBS (pH 7.4) | 7.4 | < 2.5 mg/mL | Risk Zone.[2][1] Requires ultrasonic agitation.[2][1][4] |
| Krebs Buffer | 7.4 | < 1.0 mg/mL | High risk of precipitation due to Ca²⁺/Mg²⁺ ions.[2][1] |
Part 3: Step-by-Step Recovery Protocols
Protocol A: Preventing Precipitation in Physiological Assays
Use this workflow if you need a clear solution at pH 7.4.[2][1]
Materials:
-
Physiological Buffer (PBS, Tyrode's, or Krebs)
Procedure:
-
Primary Stock: Dissolve Fenoterol HBr in DMSO at 100 mM (approx. 38.4 mg/mL).[2][1] Avoid water for the primary stock to prevent hydrolysis/oxidation during storage.[2]
-
Intermediate Dilution (Critical Step): Do NOT pipette 100 mM stock directly into the cell bath.
-
Prepare a 100x working stock in distilled water or weak acid (0.01 M HCl).
-
Example: Dilute 10 µL of Primary Stock into 990 µL of water.
-
-
Final Application: Add the 100x working stock to your physiological buffer (1:100 dilution).
Protocol B: Stabilizing Against Oxidation (Browning)
Use this if your experiments last >2 hours or involve bubbling
The "Antioxidant Shield" Method:
-
Add Ascorbic Acid (Vitamin C) at 100 µM orSodium Metabisulfite at 0.05% (w/v).
-
Add Fenoterol only after the antioxidant is dissolved.[2][1]
Part 4: Advanced Formulation (High Concentration)
Q: I need a high dose (10 mM) in buffer for an aerosol study. How do I keep it stable?
A: You must use a Complexing Agent .[2][1] Simple buffers will not support this concentration at pH 7.4.[2][1]
Recommended Agent: Hydroxypropyl-
Formulation Recipe:
-
Prepare 20% (w/v) HP-
-CD in PBS.[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Sonicate for 10 minutes at room temperature.
Mechanism of Action Diagram
Figure 2: The solubility transition of Fenoterol from stock to physiological conditions.
References
-
Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. Source: National Institutes of Health (NIH) / PMC [Link][2][1]
-
Solubility study of fenoterol in different solvents. Source: ResearchGate [Link][2][1]
-
PubChem Compound Summary: Fenoterol Hydrobromide. Source: PubChem [Link][2][1][7]
Sources
- 1. medkoo.com [medkoo.com]
- 2. FENOTEROL (PD009923, LSLYOANBFKQKPT-UHFFFAOYSA-N) [probes-drugs.org]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenoterol Hydrobromide | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Storage & Handling of Fenoterol Sulfate Sodium Salt
Welcome to the Technical Support Center. As researchers working with highly polar phase II metabolites, you are likely aware that fenoterol sulfate sodium salt presents unique stability challenges. Frequently utilized in anti-doping research and pharmacokinetic assays[1], this compound retains a highly reactive resorcinol/phenol architecture that is exceptionally susceptible to oxidative degradation.
As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we break down the mechanistic causality of these degradation events, troubleshoot common assay failures, and provide a self-validating protocol to ensure the absolute integrity of your stock solutions.
Mechanistic Insights: Why Does Fenoterol Sulfate Oxidize?
The sodium salt formulation of fenoterol sulfate grants it excellent aqueous solubility, but this heavily exposes the molecule to dissolved oxygen. When exposed to
This radical intermediate rapidly degrades via two primary pathways:
-
Quinone Formation: Oxidation into less sympathomimetically potent quinones, which visually manifests as a pink or brown discoloration in your solution[2].
-
Intramolecular Cyclization: Driven by the addition of the secondary amino nitrogen to the aromatic ring, permanently altering the molecule's mass and structural properties[3].
Crucially, this process is pH-dependent. At an alkaline pH (pH
Fig 1. Oxidative degradation pathways of fenoterol sulfate into quinones and cyclized products.
Troubleshooting & FAQs
Q: My fenoterol sulfate stock solution turned pink/brown over time. What happened? A: The discoloration is a direct visual indicator of quinone formation via autoxidation[2]. This occurs when stock solutions are exposed to ambient oxygen and UV light. To prevent this, solutions must be stored in amber glass vials to block UV-induced radical initiation and purged with an inert gas to displace dissolved oxygen.
Q: I prepared my aqueous stock at pH 8.5 to maximize the solubility of the sodium salt, but my LC-MS/MS signal dropped by 40% overnight. Why? A: While alkaline conditions may aid rapid dissolution, pH levels above 8.0 trigger rapid autoxidation and intramolecular cyclization of the fenoterol scaffold[3]. To maintain structural integrity, stock solutions should be buffered to a slightly acidic pH (4.0–5.0). The acidic environment keeps the phenolic hydroxyls protonated, significantly increasing the energy barrier for electron loss and subsequent radical formation.
Q: Can I add ascorbic acid or glutathione to the stock solution as an antioxidant to prevent degradation? A: We strongly advise against this for long-term storage. While ascorbate and glutathione are traditional antioxidants, studies demonstrate that they can react with fenoterol-derived phenoxyl radicals to form secondary radical species or drug-conjugates (e.g., fenoterol-SG conjugates)[3]. Instead of chemical antioxidants, rely on physical oxidation barriers: cryogenic temperatures, inert atmosphere, and light protection.
Self-Validating Protocol: Preparation of Oxidation-Resistant Stock Solutions
To ensure absolute scientific integrity, this protocol integrates a self-validating Quality Control (QC) loop. By monitoring the UV-Vis absorbance at 315 nm (
Step-by-Step Methodology:
-
Solvent Degassing & pH Optimization: Prepare a solvent mixture of Methanol/Water (50:50, v/v). Add 0.1% Formic Acid to adjust the pH to approximately 4.5. Sonicate the solvent under vacuum for 15 minutes. Causality: Acidic pH prevents base-catalyzed cyclization, while degassing removes the primary oxidative reactant (
). -
Dissolution (Dark Environment): Weigh the this compound powder in a low-light environment. Dissolve the powder in the degassed solvent to achieve your desired concentration (e.g., 1 mg/mL).
-
Baseline QC Validation: Measure the UV-Vis absorbance of the fresh solution at 315 nm. Record this baseline. A high initial absorbance indicates the dry powder was compromised prior to dissolution.
-
Aliquoting & Inert Gas Purging: Transfer the solution into single-use amber glass vials. Gently purge the headspace of each vial with a stream of high-purity Argon or Nitrogen gas for 10-15 seconds, then immediately cap tightly. Causality: Amber glass prevents photo-excitation; single-use aliquots prevent repeated freeze-thaw cycles; Argon displaces residual oxygen.
-
Cryogenic Storage: Store the sealed vials at -80°C[4]. Causality: Ultra-low temperatures reduce the kinetic energy of the system, slowing residual degradation pathways to near zero.
-
Pre-Experiment QC Validation: Before using an aliquot for an assay, thaw at room temperature and re-measure
. A significant increase ( ) indicates a failure in the storage seal or oxidation during the freeze-thaw process.
Fig 2. Self-validating workflow for the preparation and cryogenic storage of fenoterol sulfate.
Quantitative Stability Profile
The following table summarizes the expected shelf life and degradation pathways of this compound solutions under various environmental conditions, allowing you to benchmark your experimental setups.
| Storage Condition | Solvent / pH | Headspace | Estimated Shelf Life | Primary Degradation Pathway |
| 25°C (Room Temp) | Aqueous / pH 8.0 | Ambient Air | < 24 hours | Rapid autoxidation & intramolecular cyclization[3] |
| 4°C (Refrigerator) | Aqueous / pH 7.0 | Ambient Air | 1–2 weeks | Slow quinone formation (visible discoloration)[2] |
| -20°C (Freezer) | Methanol / pH 4.5 | Ambient Air | ~1 month | Minimal oxidation; susceptible to moisture[4] |
| -80°C (Cryogenic) | Methanol / pH 4.5 | Argon Purged | > 6 months | Stable (No significant degradation detected)[4] |
References
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Taipei Medical University Institutional Repository:Item 987654321/6467 [libir.tmu.edu.tw]
- 3. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Minimizing Degradation of Fenoterol Hydrobromide
Introduction
Welcome to the Fenoterol Stability Support Center. Fenoterol Hydrobromide is a
This guide moves beyond standard pharmacopeial definitions to address the mechanistic causes of degradation. We focus on controlling the specific pathways that lead to the formation of Impurity A (Cyclized isoquinoline) , Impurity B (Ketone) , and oxidative dimers (quinones).
Module 1: Degradation Mechanisms (The "Why")
To minimize degradation, you must first understand the enemy. Fenoterol degrades primarily through two competing pathways during thermal stress: Oxidative Cyclization and Side-Chain Oxidation .
The Oxidative Pathway (Color Change)
The resorcinol ring (1,3-dihydroxybenzene) is electron-rich and prone to auto-oxidation.
-
Mechanism: Thermal stress in the presence of oxygen generates radical species. The resorcinol ring oxidizes to form semi-quinone radicals, which then polymerize to form colored (pink to brown) melanin-like pigments.
-
Key Indicator: Solution turns pink/brown before significant loss of potency is observed by HPLC.
The Cyclization Pathway (Impurity A)
This is the most critical thermal degradant.
-
Mechanism: Under thermal stress, particularly if the pH drifts > 4.0, the secondary amine nitrogen attacks the electron-rich resorcinol ring in an intramolecular Mannich-type reaction (or similar cyclization), forming a tetrahydroisoquinoline structure.
-
Result: Formation of Fenoterol Impurity A (2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol).[1]
Side-Chain Oxidation (Impurity B)
-
Mechanism: The secondary alcohol group on the ethanolamine chain oxidizes to a ketone.
-
Result: Formation of Fenoterol Impurity B (Fenoterone).
Pathway Visualization
Figure 1: Mechanistic pathways of Fenoterol degradation under thermal and oxidative stress.
Module 2: Experimental Protocol & Optimization
To obtain reproducible thermal stress data without destroying your sample immediately, you must stabilize the environment.
Buffer & pH Strategy (The Critical Control Point)
Fenoterol is maximally stable at pH 3.2 – 3.5 .
-
Why? At pH < 3.0, hydrolysis risks increase. At pH > 4.0, the amine becomes more nucleophilic, accelerating the cyclization to Impurity A and auto-oxidation.
-
Protocol: Use a Citrate or Phosphate buffer adjusted strictly to pH 3.3. Avoid simple water dilution as dissolved CO2 can shift pH.
Thermal Stress Workflow
| Parameter | Recommended Setting | Rationale |
| Temperature | 60°C (Liquid) / 80°C (Solid) | High enough to accelerate kinetics, low enough to prevent immediate charring. |
| Duration | 24 - 72 Hours | Sufficient to generate 5-20% degradation (ICH limit). |
| Atmosphere | Nitrogen Sparge (Liquid) | Displaces dissolved oxygen to differentiate thermal vs. oxidative degradation. |
| Container | Amber Glass (Type I) | Prevents photolytic contribution; Type I glass minimizes alkali leaching. |
Stability-Indicating HPLC Method
-
Column: C18 (e.g., Inertsil ODS-3V or equivalent), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile : Buffer (50:50).
-
Gradient: 0% B to 60% B over 20 mins.
-
Detection: 276 nm (Max absorption) and 220 nm (for impurities with poor chromophores).
-
Flow Rate: 1.0 mL/min.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for differentiating thermal and oxidative degradation.
Module 3: Troubleshooting Guides
Issue 1: "My solution turned pink/brown immediately upon heating."
Diagnosis: Uncontrolled Oxidation (Quinone formation). Root Cause:
-
Dissolved oxygen was not removed.
-
Trace metal ions (Iron/Copper) in the water/buffer are catalyzing the Fenton reaction. Corrective Action:
-
Step 1: Sparge all buffers with Nitrogen for 15 mins before use.
-
Step 2: Add 0.05% EDTA to the buffer system to chelate trace metals.
-
Step 3: Verify pH is not > 4.0 (Alkaline pH accelerates phenolic oxidation).
Issue 2: "I see a large peak at RRT ~0.85 (Impurity A) but no color change."
Diagnosis: Thermal Cyclization (Tetrahydroisoquinoline formation). Root Cause:
-
This is a non-oxidative thermal pathway. It indicates your pH is likely too high (neutral/alkaline), facilitating the nucleophilic attack of the nitrogen on the ring. Corrective Action:
-
Step 1: Check the pH of the stressed sample after the experiment. Did it drift?
-
Step 2: Acidify the matrix to pH 3.3 using dilute HCl or Phosphoric acid prior to heating.
Issue 3: "Poor resolution between Fenoterol and Impurity B."
Diagnosis: Method Selectivity Issue. Root Cause:
-
Impurity B (Ketone) and Fenoterol (Alcohol) are structurally similar. Corrective Action:
-
Step 1: Lower the % Organic modifier at the start of the gradient.
-
Step 2: Ensure Ion Pairing agent (if used) or TEA concentration is precise. TEA reduces tailing of the amine, improving resolution.
Module 4: Frequently Asked Questions (FAQ)
Q: Why is pH 3.2–3.5 recommended specifically? A: This is the "Goldilocks" zone for Fenoterol. Below pH 3.0, acid-catalyzed hydrolysis may occur. Above pH 4.0, the rate of intramolecular cyclization (Impurity A) and oxidation increases exponentially. Patents for Fenoterol formulations specifically cite this narrow range for maximum stability [1, 2].
Q: Can I use plastic tubes for thermal stress? A: It is not recommended. Fenoterol is a hydrophobic amine and can adsorb to certain plastics (PVC/LDPE). Furthermore, plastics are permeable to oxygen. Always use Type I Amber Glass vials with PTFE-lined caps to ensure a closed system.
Q: What is the specific structure of Impurity A? A: Impurity A is the cyclized product: 2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol. It forms when the amine tail wraps around and bonds to the phenolic ring [3, 4].
Q: Is Fenoterol light sensitive? A: Yes, significantly. While this guide focuses on thermal stress, light exposure will synergize with heat to accelerate the formation of quinones. All thermal experiments should be conducted in the dark (wrapped in foil or amber glass).
References
-
Stable solution of fenoterol hydrobromide. Patent RU2479304C1. (2013). Defines the optimal pH range (3.2-3.5) and use of sodium benzoate/organic acids for stabilization.[2]
-
Stable solution of fenoterol hydrobromide. Patent WO2015065223A1. (2015). Further validation of acidic pH stabilization strategies.
-
Fenoterol Degradation Impurity A. ClearSynth. Structural confirmation of the tetrahydroisoquinoline impurity.
-
Validation of new analytical methodology for determining fenoterol hydrobromide by HPLC. Rev. Inst. Adolfo Lutz. (2012). Provides the baseline HPLC conditions (C18, pH 5.0, Acetonitrile/Water) adapted for this guide.
-
Peroxidative metabolism of beta2-agonists. National Institutes of Health (NIH). (2009). Mechanistic detail on the oxidative cyclization of phenolic beta-agonists.
Sources
Strategies for enhancing bioavailability of fenoterol salts in preclinical trials
Welcome to the Technical Support Center for preclinical formulation and pharmacokinetics. This guide is designed for drug development professionals and formulation scientists troubleshooting the low bioavailability of fenoterol hydrobromide (HBr) in in vivo models.
Module 1: Root Cause Analysis of Low Bioavailability
Q: Why is my oral fenoterol hydrobromide formulation yielding <2% bioavailability in preclinical rat models? A: The primary barrier is presystemic (first-pass) metabolism, not incomplete gastrointestinal absorption. Following oral administration, approximately 60% of fenoterol HBr is absorbed from the GI tract. However, the molecule undergoes rapid and extensive sulfate conjugation and glucuronidation in the intestinal mucosa and liver. Because of this high hepatic extraction ratio, the absolute systemic bioavailability drops to approximately 1.5% (1)[1]. To achieve therapeutic plasma concentrations, you must bypass the portal vein via alternative administration routes or utilize structural analogues.
Fig 1. Pharmacokinetic pathways of Fenoterol HBr and bioavailability enhancement strategies.
Module 2: Bypassing Hepatic Clearance via Alternative Routes
Q: How do I optimize the transdermal permeation of fenoterol HBr to bypass first-pass metabolism? A: Fenoterol HBr is highly water-soluble and exhibits low passive permeability across the lipophilic stratum corneum. To enhance permeation, you must disrupt the tightly packed ceramide matrix of the skin. Using a cyclic penetration enhancer like 1-dodecyl-2-pyrrolidinone (DPY) provides electrostatic repulsion that dislocates the ceramide heads, creating micro-pathways for the drug. Alternatively, a binary solvent system (e.g., Transcutol:Oleic acid at a 1:1 ratio) increases the thermodynamic activity of the drug, driving it through the skin and increasing relative bioavailability by up to 23-fold compared to unenhanced matrices (2)[2].
Table 1: Comparative Pharmacokinetic Parameters of Fenoterol Transdermal Formulations (Rabbit Model)
| Formulation Type | Enhancer System | Cmax (ng/mL) | AUC₀₋∞ (ng*min/mL) | Relative Bioavailability |
| Control Matrix (F3) | None (Baseline) | ~22.0 | ~20,772 | 1.0x |
| Enhanced Matrix (F2) | 10% 1-dodecyl-2-pyrrolidinone (DPY) | 219.0 | 124,636 | ~6.0x |
| Liquid Formulation (F1) | Transcutol : Oleic Acid (1:1 ratio) | 514.8 | 485,972 | ~23.4x |
Q: Are there alternative mucosal routes that avoid the complexities of transdermal patches? A: Yes, rectal administration via suppositories is a viable alternative. The lower rectum is drained by the middle and inferior hemorrhoidal veins, which bypass the liver and feed directly into the systemic circulation. Formulating fenoterol HBr with semi-synthetic fatty bases or a hydrophilic poloxamer/propylene glycol matrix can significantly improve the rate and extent of drug release compared to oral dosing, while avoiding gastrointestinal irritation (3)[3].
Module 3: Structural Modification for Metabolic Stability
Q: Can structural modifications prevent the rapid presystemic glucuronidation of fenoterol? A: Yes. Glucuronidation primarily targets the phenolic hydroxyl groups of the fenoterol molecule. By synthesizing prodrugs or analogues, such as the 4-methoxyphenyl derivative ((R,R)-methoxyfenoterol), you can sterically hinder or mask these sites from UDP-glucuronosyltransferases. In rat models, oral administration of (R,R)-methoxyfenoterol resulted in a 3-fold higher net exposure compared to standard (R,R)-fenoterol. Furthermore, intravenous clearance was significantly reduced (48 vs 146 mL/min/kg), confirming that the methoxy substitution effectively slows systemic clearance and limits presystemic conjugation (4)[4].
Module 4: Methodology Desk (Self-Validating Protocols)
Protocol 1: Self-Validating In Vitro Skin Permeation Assay (Franz Diffusion Cell)
Objective: Quantify the permeation rate of fenoterol HBr across excised skin to predict in vivo bioavailability.
-
Membrane Preparation & Validation: Excise abdominal skin from hairless guinea pigs or rabbits.
-
Validation Check: Measure Transepidermal Water Loss (TEWL). Discard any samples with TEWL > 15 g/m²/h to ensure stratum corneum integrity is uncompromised prior to the experiment.
-
-
Receptor Compartment Setup: Fill the receptor chamber with isotonic phosphate buffer (pH 7.4) maintained at 37°C ± 0.5°C to simulate physiological conditions.
-
Validation Check: Ensure the receptor volume is sufficient to maintain sink conditions (drug concentration must not exceed 10% of its saturation solubility in the buffer).
-
-
Dosing: Apply 0.5 g of the fenoterol formulation (e.g., enhanced matrix or liquid) to the donor compartment, ensuring uniform contact with the stratum corneum.
-
Sampling & Volume Replacement: Withdraw 0.5 mL aliquots from the receptor sampling port at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Validation Check: Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain constant hydrostatic pressure and sink conditions.
-
-
Quantification: Analyze samples using LC-MS/MS to calculate the steady-state flux (Jss) and permeability coefficient (Kp).
Fig 2. Self-validating workflow for in vitro transdermal permeation of fenoterol formulations.
Protocol 2: Extended-Release Compression-Coated Tablet Formulation
Objective: Fabricate a matrix tablet that extends the mean residence time (MRT) of fenoterol and prevents rapid presystemic clearance (5)[5].
-
Core Blending: Geometrically mix 7.5 mg of Fenoterol HBr with Kollidon SR (a polyvinyl acetate/povidone-based matrix) and Emcompress.
-
Causality: Kollidon SR forms a coherent hydrophilic/hydrophobic matrix that slows initial water ingress.
-
-
Core Compression: Compress the blend into core tablets using a rotary press.
-
Validation Check: Test core hardness to ensure it withstands the subsequent coating compression without fracturing.
-
-
Coating Preparation: Blend Precirol ATO5 (glyceryl palmitostearate) with Polyox WSR 303.
-
Causality: Precirol ATO5 creates a waxy, hydrophobic barrier that prevents an immediate burst release, while Polyox gradually swells to form a diffusion-controlling gel layer.
-
-
Compression Coating: Place half of the coating blend into the die, center the core tablet, add the remaining coating blend, and compress.
-
In Vitro Dissolution Validation: Run USP Apparatus II (Paddle) at 50 rpm in 0.1 N HCl for 2 hours, then pH 6.8 buffer for 8 hours.
-
Validation Check: The release profile must fit zero-order kinetics (R² > 0.98) to confirm constant, extended drug release prior to in vivo administration.
-
References
-
Title: Preparation and evaluation of fenoterol hydrobromide suppositories Source: Drug Discoveries & Therapeutics URL: [Link][3]
-
Title: Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of Fenoterol Hydrobromide Source: PMC (nih.gov) URL: [Link][5]
-
Title: Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat Source: ResearchGate URL: [Link][4]
-
Title: Enhanced Bioavailability of Fenoterol Transdermal Systems in Rabbits Source: DigitalCommons@URI URL: [Link][2]
Sources
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. ddtjournal.com [ddtjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of Fenoterol Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Overcoming Receptor Desensitization in Long-Term Fenoterol Exposure Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming the common challenge of β2-adrenergic receptor (β2AR) desensitization in long-term fenoterol exposure studies. Here, we dissect the underlying mechanisms and offer field-proven strategies to ensure the integrity and success of your experiments.
Understanding the Challenge: The "Why" Behind Fenoterol-Induced Receptor Desensitization
Prolonged or repeated exposure to β2AR agonists like fenoterol often leads to a diminished cellular response, a phenomenon known as tachyphylaxis or desensitization.[1][2] This is a critical consideration in long-term studies as it can confound results and lead to misinterpretation of the therapeutic potential of these compounds. The primary mechanisms driving this desensitization are well-characterized and involve a multi-step process that effectively uncouples the receptor from its downstream signaling cascade.[3][4]
The canonical signaling pathway of the β2AR involves its activation by an agonist, leading to a conformational change that facilitates the coupling to the stimulatory G protein (Gs).[5][6] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of events that lead to the desired physiological response, such as smooth muscle relaxation.[5][6]
However, upon prolonged agonist stimulation, two key families of proteins are recruited to attenuate this signaling: G protein-coupled receptor kinases (GRKs) and β-arrestins.[7][8][9]
-
GRK-Mediated Phosphorylation: GRKs phosphorylate the intracellular domains of the activated β2AR.[3][7][8] This phosphorylation increases the receptor's affinity for β-arrestins.[10]
-
β-Arrestin Recruitment: β-arrestins then bind to the phosphorylated receptor, which has two major consequences:
-
Steric Hindrance: The binding of β-arrestin sterically hinders the interaction between the receptor and the Gs protein, effectively uncoupling the receptor from its primary signaling pathway and leading to a rapid decline in cAMP production.[3][7][10]
-
Receptor Internalization: β-arrestins act as adaptor proteins, targeting the receptor for internalization into endosomes via clathrin-coated pits.[2][3][10] This removes the receptors from the cell surface, further reducing the cell's ability to respond to the agonist.
-
This process of phosphorylation, β-arrestin binding, and internalization is central to homologous desensitization, where the response to the specific agonist is attenuated.[2][11]
Visualizing the Pathway: From Activation to Desensitization
The following diagram illustrates the β2-adrenergic receptor signaling pathway and the key events leading to desensitization.
Caption: β2AR signaling and desensitization pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during long-term fenoterol exposure studies and provide actionable troubleshooting strategies.
Q1: My cells show a robust initial response to fenoterol, but the effect diminishes significantly after a few hours of continuous exposure. How can I confirm that this is due to receptor desensitization?
A1: This is a classic presentation of homologous desensitization. To confirm this, you can perform the following experiments:
-
cAMP Assay with a Second Agonist Challenge: After the initial long-term exposure to fenoterol, wash the cells thoroughly to remove the fenoterol. Then, re-stimulate the cells with a fresh dose of fenoterol or another β2AR agonist like isoproterenol. A significantly reduced cAMP response compared to naive cells (cells not pre-exposed to fenoterol) is a strong indicator of desensitization.[1][2]
-
Receptor Binding Assay: Quantify the number of β2ARs on the cell surface using a radioligand binding assay or a whole-cell ELISA with an antibody against an extracellular epitope of the receptor.[12] A decrease in the number of surface receptors after long-term fenoterol exposure indicates receptor downregulation, a hallmark of long-term desensitization.[2][3][12]
Q2: I am observing a loss of response to fenoterol. Are there any pharmacological strategies I can use to mitigate this desensitization in my cell culture model?
A2: Yes, several pharmacological approaches can be employed to counteract desensitization:
-
Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that degrade cAMP.[13] By inhibiting PDEs (e.g., with IBMX, a non-selective inhibitor, or roflumilast, a PDE4 inhibitor), you can increase the intracellular concentration of cAMP, thereby potentiating the effects of fenoterol and potentially overcoming the reduced signaling from desensitized receptors.[14]
-
Biased Agonists: These are ligands that preferentially activate one signaling pathway over another.[15][16] A Gs-biased β2AR agonist would activate the cAMP pathway with minimal recruitment of β-arrestin, thus reducing desensitization and internalization.[15][17] While fenoterol itself is a conventional agonist, exploring Gs-biased agonists in parallel studies can provide valuable insights.
-
Negative Allosteric Modulators (NAMs) of β-arrestin coupling: These compounds bind to a site on the receptor distinct from the agonist binding site and selectively inhibit the interaction with β-arrestin without affecting Gs coupling.[18] This approach can prevent desensitization and internalization, thereby prolonging the signaling response to fenoterol.[18]
-
Corticosteroids: In some cell types, corticosteroids have been shown to attenuate agonist-induced desensitization by dampening the uncoupling of the receptor from adenylyl cyclase, although they may not prevent receptor downregulation.[19]
Q3: Can I prevent receptor internalization to maintain the cell surface receptor population during my long-term fenoterol exposure experiment?
A3: Preventing receptor internalization can be a useful strategy. Here are a couple of approaches:
-
Inhibitors of Clathrin-Mediated Endocytosis: Since β2AR internalization is primarily mediated by clathrin-coated pits, you can use inhibitors of this process, such as hypertonic sucrose or monodansylcadaverine. However, be aware that these inhibitors can have off-target effects and may impact cell health with prolonged exposure.
-
Dynamin Inhibitors: Dynamin is a GTPase essential for the scission of endocytic vesicles from the plasma membrane. Inhibitors like Dynasore can block this process. As with clathrin inhibitors, potential off-target effects and cytotoxicity should be carefully evaluated.
Q4: My experimental goal is to study the long-term effects of fenoterol, but desensitization is making it difficult to maintain a consistent level of receptor activation. What experimental design modifications can I consider?
A4: To address this, consider the following modifications to your experimental design:
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing regimen where fenoterol is applied for a defined period, followed by a washout period to allow for receptor resensitization. The timing of these cycles should be optimized for your specific cell model. Receptor resensitization involves the dephosphorylation and recycling of internalized receptors back to the cell surface.[20]
-
Dose-Response Studies at Different Time Points: Conduct dose-response curves for fenoterol at various time points during the long-term exposure. This will allow you to quantify the extent of desensitization (i.e., the rightward shift in the EC50 and the decrease in the Emax) and incorporate this into your data analysis and interpretation.
-
Use of a 3D Cell Culture Model: Three-dimensional cell culture models, such as those of bronchial epithelium, can provide a more physiologically relevant system for long-term exposure studies and may exhibit different desensitization kinetics compared to traditional 2D cultures.[21]
Experimental Protocols and Workflows
Here are detailed protocols for key experiments to investigate and overcome fenoterol-induced β2AR desensitization.
Protocol 1: Assessing β2AR Desensitization via cAMP Measurement
This protocol allows for the quantification of functional desensitization by measuring the cAMP response to a secondary agonist challenge after long-term fenoterol exposure.
Materials:
-
Cell line expressing β2AR (e.g., HEK293, A431, or a relevant airway smooth muscle cell line)
-
Cell culture medium and supplements
-
Fenoterol hydrobromide
-
Isoproterenol hydrochloride (as a positive control)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Long-Term Fenoterol Exposure (Desensitization):
-
Prepare a solution of fenoterol in cell culture medium at the desired concentration (e.g., 10 µM).
-
Replace the medium in the wells designated for desensitization with the fenoterol-containing medium.
-
For control wells (naive cells), replace the medium with fresh medium without fenoterol.
-
Incubate the plates for the desired duration of long-term exposure (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Washout:
-
Aspirate the medium from all wells.
-
Wash the cells three times with warm PBS to ensure complete removal of fenoterol.
-
-
Secondary Agonist Stimulation:
-
Prepare a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium.
-
Prepare serial dilutions of fenoterol or isoproterenol in the stimulation buffer.
-
Add the agonist dilutions to both the desensitized and naive wells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at room temperature or 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate dose-response curves for both the naive and desensitized cells.
-
Compare the EC50 and Emax values between the two conditions. A rightward shift in the EC50 and a decrease in the Emax for the desensitized cells indicate functional desensitization.
-
Visualizing the Desensitization Assay Workflow
Caption: Workflow for assessing β2AR desensitization.
Protocol 2: Quantifying β2AR Downregulation by Whole-Cell ELISA
This protocol provides a method to measure the number of cell surface β2ARs, which is useful for assessing receptor downregulation after long-term agonist exposure. This requires a cell line expressing a β2AR with an N-terminal epitope tag (e.g., FLAG or HA).
Materials:
-
Cell line stably expressing N-terminally tagged β2AR
-
Cell culture medium and supplements
-
Fenoterol hydrobromide
-
Multi-well plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against the epitope tag (e.g., anti-FLAG antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.
-
Long-Term Fenoterol Exposure: Treat the cells with fenoterol as described in Protocol 1 for the desired duration. Include untreated control wells.
-
Cell Fixation:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 20 minutes at room temperature. Note: Do not permeabilize the cells, as the goal is to detect only the surface receptors.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Add blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the epitope tag in blocking buffer.
-
Add the diluted primary antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the cells five times with PBS.
-
Add the HRP substrate to each well and incubate until a blue color develops.
-
Add the stop solution to each well to quench the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Compare the absorbance values between the fenoterol-treated and control wells. A decrease in absorbance in the treated wells indicates a reduction in cell surface receptor number (downregulation).[12]
-
Data Presentation: Expected Outcomes of Desensitization Experiments
| Experimental Condition | Expected Change in cAMP Response (vs. Naive) | Expected Change in Surface Receptor Number (vs. Naive) |
| Short-term Fenoterol (minutes) | Decreased Emax, Rightward shift in EC50 | Minimal to no change |
| Long-term Fenoterol (hours) | Significantly decreased Emax, Significant rightward shift in EC50 | Significant decrease (downregulation) |
| Long-term Fenoterol + PDE Inhibitor | Partial to full restoration of Emax | No significant effect on receptor number |
| Long-term Fenoterol + Washout/Recovery | Partial to full restoration of Emax and EC50 | Partial to full recovery of surface receptors |
Advanced Strategies and Future Directions
For researchers aiming to be at the forefront of this field, here are some advanced strategies to consider:
-
BRET or FRET-based assays: Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays can be used to directly measure the interaction between the β2AR and β-arrestin in real-time in living cells. This allows for a more direct assessment of the molecular events leading to desensitization.
-
Phospho-specific antibodies: Western blotting with antibodies that specifically recognize phosphorylated sites on the β2AR can provide direct evidence of GRK-mediated phosphorylation.
-
Positive Allosteric Modulators (PAMs): These molecules bind to an allosteric site on the receptor and can enhance the affinity and/or efficacy of orthosteric agonists like fenoterol.[25][26] Some PAMs may also bias the receptor towards Gs signaling, offering a novel approach to mitigate desensitization.[27]
By understanding the molecular underpinnings of β2AR desensitization and employing the appropriate experimental and pharmacological strategies, researchers can effectively navigate this common challenge and generate more reliable and translatable data in their long-term fenoterol exposure studies.
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Michel-Reher, M., & Michel, M. C. (2019). Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. Frontiers in Pharmacology, 10, 584. [Link]
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- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. In Vitro Desensitization of Beta Adrenergic Receptors in Human Neutrophils. ATTENUATION BY CORTICOSTEROIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cardiac β2-Adrenergic Receptor Phosphorylation at Ser355/356 Regulates Receptor Internalization and Functional Resensitization | PLOS One [journals.plos.org]
- 21. Frontiers | Twenty-eight day repeated exposure of human 3D bronchial epithelial model to heated tobacco aerosols indicates decreased toxicological responses compared to cigarette smoke [frontiersin.org]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Frontiers | Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Small-Molecule Positive Allosteric Modulators of the β2-Adrenoceptor Isolated from DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JCI - Allosteric modulator potentiates β2AR agonist–promoted bronchoprotection in asthma models [jci.org]
- 27. atsjournals.org [atsjournals.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Quantification of Fenoterol Sulfate Sodium Salt
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of fenoterol sulfate sodium salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind methodological choices, ensuring the development of a reliable, accurate, and stability-indicating assay.
Introduction to Fenoterol and the Imperative for Accurate Quantification
Fenoterol is a potent beta-2 adrenergic agonist widely used as a bronchodilator for the treatment of asthma and other respiratory ailments.[1] The active pharmaceutical ingredient (API) is often formulated as a salt to enhance its solubility and stability. Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2]
The development of a stability-indicating HPLC method is a critical aspect of this process. Such a method must be capable of separating the intact drug from its potential degradation products and any process-related impurities. This is achieved through forced degradation studies, where the drug substance is subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[3][4]
Comparative Analysis of HPLC Methodologies
The cornerstone of a successful HPLC method lies in the judicious selection of the stationary and mobile phases. For a molecule like fenoterol, which possesses polar functional groups, reversed-phase chromatography is the most suitable approach.
Stationary Phase Selection: C18 vs. C8 Columns
The most commonly employed stationary phases for the analysis of small molecule pharmaceuticals are C18 (octadecylsilane) and C8 (octylsilane) columns. The primary distinction between them is the length of the alkyl chain bonded to the silica support, which dictates the hydrophobicity of the stationary phase.
-
C18 Columns: With their longer carbon chains, C18 columns offer greater hydrophobicity, leading to stronger retention of non-polar and moderately polar analytes. This enhanced retention can provide superior resolution for complex mixtures.[5]
-
C8 Columns: C8 columns have shorter alkyl chains and are consequently less hydrophobic than their C18 counterparts. This results in shorter retention times for many compounds, which can be advantageous for high-throughput analysis. For some molecules, C8 columns can also provide improved peak shape by minimizing secondary interactions with the silica backbone.
For fenoterol analysis, both C18 and C8 columns can be successfully employed. However, a C18 column is often the preferred starting point due to its versatility and high resolving power. A study on the simultaneous determination of fenoterol hydrobromide and ipratropium bromide utilized a Zorbax SB C18 column (150 × 4.6 mm, 5 μm) to achieve optimal separation.[2][6] Another validated method for fenoterol hydrobromide also successfully employed a reversed-phase C18 column (150 mm × 3.9 mm i.d., 5 µm).[7]
Mobile Phase Optimization: A Balancing Act
The composition of the mobile phase plays a pivotal role in achieving the desired retention and peak shape. A typical mobile phase for reversed-phase HPLC consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier (such as acetonitrile or methanol).
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths compared to methanol. The choice between the two can influence the selectivity of the separation.
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like fenoterol. Adjusting the pH can alter the charge state of the analyte and, consequently, its retention on the column. For fenoterol, which has a secondary amine group, a slightly acidic pH is often employed to ensure its protonation and consistent retention. A mobile phase consisting of acetonitrile and water (30:70, v/v) with 0.1% triethylamine and the pH adjusted to 5.0 with formic acid has been successfully used for the analysis of fenoterol hydrobromide.[7] Another effective mobile phase combines 10.0 mM potassium dihydrogen orthophosphate (pH adjusted to 5.0) and methanol (70:30, v/v).[2][6]
Recommended Stability-Indicating HPLC Method
Based on a comprehensive review of existing literature and extensive experience in method development, the following HPLC method is recommended for the quantification of this compound. This method is designed to be robust, reliable, and capable of separating fenoterol from its potential degradation products.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 276 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Rationale for Selection:
-
C18 Column: Provides a good balance of retention and resolution for fenoterol and its potential impurities.
-
Acetonitrile: Offers good peak shape and lower backpressure compared to methanol.
-
Phosphate Buffer (pH 3.0): Ensures the secondary amine of fenoterol is protonated, leading to consistent retention and symmetrical peaks. The acidic pH also helps to suppress the ionization of silanol groups on the silica support, further improving peak shape.
-
Wavelength 276 nm: Provides good sensitivity for the detection of fenoterol.
Sample Preparation
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.
Sample Solution: For a drug product, accurately weigh and transfer a portion of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Method Validation in Accordance with ICH Guidelines
A developed analytical method is not complete until it has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures.[8]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[9]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The results of the forced degradation studies should demonstrate that the method can effectively separate the fenoterol peak from all degradation products, with no co-elution. The resorcinol moiety in fenoterol is susceptible to oxidation, which may lead to the formation of colored degradation products.[10][11]
Sources
- 1. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respira… [ouci.dntb.gov.ua]
- 7. docs.bvsalud.org [docs.bvsalud.org]
- 8. biomedres.us [biomedres.us]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxidative metabolism of beta2-agonists salbutamol and fenoterol and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Fenoterol Sulfate Sodium Salt Purity using NMR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, DMPK Scientists, and Quality Control Analysts[1]
Executive Summary: The Reference Standard Challenge
In the analysis of beta-agonists, Fenoterol Sulfate Sodium Salt (typically the Phase II metabolite Fenoterol 4'-O-sulfate or 3',5'-O-sulfate) represents a critical reference material for doping control, toxicology, and metabolic profiling.[1][2] Unlike the parent drug (Fenoterol Hydrobromide), which is widely available as a Certified Reference Material (CRM), the sulfated metabolite is often synthesized in-house or sourced from boutique custom synthesis labs.[2]
This creates a validation paradox: How do you verify the purity of a reference standard when no "gold standard" exists to compare it against?
This guide outlines the validation of Fenoterol Sulfate purity using Quantitative NMR (qNMR) as a primary ratio method, contrasting it with traditional HPLC-UV workflows. We demonstrate why qNMR is the superior technique for establishing the "potency" of primary reference standards where hygroscopicity and salt stoichiometry are variable.
Technical Context: The Analyte
-
Target Compound: this compound (Metabolite)[2]
-
Chemical Nature: Highly polar, anionic conjugate.[1]
-
Critical Quality Attribute: The "Sodium Salt" designation implies a counter-ion stoichiometry that must be verified. Excess sodium (from synthesis workup) or water (hygroscopicity) often inflates the mass, leading to incorrect concentration calculations if purity is assumed to be 100%.[2]
Why NMR? The Causality of Choice
| Feature | HPLC-UV / LC-MS | Quantitative NMR (qNMR) |
| Basis of Quantification | Relative: Requires a reference standard of identical structure with known purity.[1][2] | Absolute: Ratio-based.[1][2] Requires any certified internal standard (e.g., Maleic Acid) with known purity.[1][2] |
| Response Factor | Variable: Extinction coefficients ( | Uniform: All protons (1H) respond equally (molar response is 1:1).[1][2] |
| Impurity Detection | Selective: Only detects chromophores (UV) or ionizable species (MS).[1][2] Salts/Water are invisible.[1][2] | Universal: Detects all protonated organic impurities, residual solvents, and water (if not in D2O).[1] |
Comparative Analysis: qNMR vs. HPLC-UV
The following table summarizes performance metrics based on validation studies for pharmaceutical metabolites.
| Parameter | Method A: qNMR (1H) | Method B: HPLC-UV (Reverse Phase) |
| Traceability | SI-Traceable (via NIST-traceable Internal Standard).[1][2] | Dependent on external reference availability. |
| Precision (RSD) | < 1.0% (typically 0.5 - 0.8%).[1][2] | < 0.5% (High precision, but potentially low accuracy).[1][2] |
| Accuracy | High (unaffected by response factors).[1][2] | Moderate (biased by assumed extinction coefficients).[1][2] |
| Sample Requirement | 5–10 mg (Non-destructive, recoverable).[1][2] | < 1 mg (Destructive).[1][2] |
| Analysis Time | < 20 mins (No equilibration/column conditioning). | 30–60 mins (Method development + run time). |
| Blind Spots | Inorganic salts (Na+, SO4--) are invisible, but mass balance reveals them.[1] | Inorganic salts and moisture are completely invisible. |
Experimental Protocol: qNMR Validation Workflow
This protocol is designed to be a self-validating system . By using an Internal Standard (IS) with a distinct signal, we calculate the absolute mass fraction of Fenoterol Sulfate.
Step 1: Materials & Solvent Selection[1][2]
-
Solvent: DMSO-d6 (Preferred for solubility and preventing H/D exchange of phenolic protons) or D2O (if solubility permits, but phenolic protons will exchange/disappear).[1][2]
-
Internal Standard (IS): Maleic Acid (Singlet,
6.0-6.3 ppm) or Dimethyl sulfone (DMSO2) .[1][2]-
Selection Logic: The IS signal must not overlap with Fenoterol's aromatic region (6.5–7.5 ppm) or the aliphatic chain (1.0–3.0 ppm).[2] Maleic acid provides a clean singlet in the "silent" alkene region.
-
Step 2: Sample Preparation (Gravimetric)[2]
-
Equilibrate the Fenoterol Sulfate sample and IS in a desiccator for 1 hour.
-
Weigh accurately (
0.01 mg) approx. 10-15 mg of Fenoterol Sulfate ( ) into a vial. -
Weigh accurately approx. 5-8 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d6. Vortex until clear. Transfer to 5mm NMR tube.[1][2]
Step 3: Acquisition Parameters (Bruker/Varian)[2]
-
Pulse Sequence: zg (90° pulse). Crucial: Do not use 30° pulses for qNMR to ensure full relaxation.
-
Relaxation Delay (d1):
30 seconds. (Must be of the longest relaxing proton).[2] -
Scans (ns): 16 or 32 (S/N ratio > 250:1).
-
Spectral Width: 20 ppm (to capture all signals and baseline).[2]
-
Temperature: 298 K (controlled to prevent shift drifting).
Step 4: Data Processing[1][2][3]
-
Phasing: Manual phasing is required (automatic phasing often distorts baseline integration).[1][2]
-
Baseline Correction: Polynomial fit (Bernstein) to ensure flat baseline at integral endpoints.
-
Integration: Integrate the IS peak (
) and a specific analyte peak ( ).[2]-
Target Peak: Select the aromatic protons of the Fenoterol core (typically the isolated doublet or singlet around 6.6–6.8 ppm) that does not overlap with the sulfate-shifted protons.
-
Step 5: Purity Calculation
[2]Where:
- = Integral Area[1][2][3]
- = Number of protons (e.g., Maleic Acid = 2; Fenoterol aromatic singlet = 1)[1][2]
- = Molecular Weight[1][2][4]
- = Mass weighed[1][2]
- = Purity (as a decimal)[2]
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the material.
Caption: Integrated workflow for validating Fenoterol Sulfate purity. qNMR serves as the primary mass-balance tool, while HPLC acts as a secondary confirmation for organic impurities.[1]
Data Interpretation & Troubleshooting
The "Sulfate Shift" Effect
When validating the sulfate metabolite versus the hydrobromide parent:
-
Deshielding: The protons ortho to the sulfate group (
) will shift downfield (higher ppm) by approximately 0.2 – 0.4 ppm compared to the parent phenol.[2] -
Stoichiometry Check: If the calculated purity via qNMR is significantly lower than HPLC purity (e.g., qNMR = 85%, HPLC = 99%), the difference is likely inorganic salts (Sodium) or moisture .[1]
Common Pitfalls
-
Hygroscopicity: Fenoterol sodium salts are hygroscopic.[1][2] Weighing errors are the #1 source of qNMR failure. Solution: Use a glovebox or rapid weighing techniques.
-
Rotamers: The amine in the aliphatic chain can cause line broadening or peak doubling in DMSO-d6 due to slow rotation.[2] Solution: Run the NMR at 320K to sharpen peaks.
References
-
Emery Pharma. (2024).[1][2] A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity.[1][2][5][3] Retrieved from [Link]
-
Holzgrabe, U., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7] Journal of Medicinal Chemistry.[8] Retrieved from [Link][2]
-
Wilson, A. A., et al. (1997).[1][2] Stereoselective sulphate conjugation of fenoterol by human phenolsulphotransferases.[1][9] Xenobiotica.[1][2][10] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Analytical Techniques for Reference Standard Characterization.[1][2][11] Retrieved from [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. Fenoterol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Compound: FENOTEROL (CHEMBL32800) - ChEMBL [ebi.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Stereoselective sulphate conjugation of fenoterol by human phenolsulphotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenoterol metabolism in man: sulphation versus glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
Fenoterol vs. Salbutamol: Comparative selectivity for beta-2 receptors in vitro
An in-depth comparative analysis of short-acting
As a Senior Application Scientist, understanding these molecular nuances is critical for drug development, assay design, and predicting downstream physiological responses such as receptor desensitization. This guide provides a comprehensive technical comparison of fenoterol and salbutamol, supported by validated in vitro experimental methodologies.
Mechanistic Divergence: Affinity vs. Intrinsic Efficacy
To evaluate a
The
β2-Adrenoceptor signaling cascade leading to airway smooth muscle relaxation.
The Causality of Efficacy and Selectivity
-
Salbutamol is a partial agonist with high
selectivity. Because it has lower intrinsic efficacy, it must occupy a larger fraction of the available -receptors to achieve maximal cAMP accumulation. However, its high selectivity means it rarely crosses over to activate cardiac -receptors in vitro. -
Fenoterol is a full agonist with exceptionally high intrinsic efficacy and higher potency . It can achieve maximal cAMP output while occupying only a small fraction of receptors (receptor reserve). The trade-off is its lower
selectivity. At higher concentrations, fenoterol readily activates -receptors. Furthermore, its full agonism strongly recruits G-protein-coupled receptor kinases (GRKs) and -arrestin, driving rapid receptor internalization and tachyphylaxis (desensitization) .
Comparative In Vitro Pharmacodynamics
The following table synthesizes quantitative in vitro data derived from recombinant human
Table 1: In Vitro Pharmacological Profile of Fenoterol vs. Salbutamol
| Pharmacodynamic Parameter | Salbutamol (Albuterol) | Fenoterol | Mechanistic Impact / Causality |
| 6.95 ± 0.07 | 8.23 ± 0.09 | Fenoterol requires significantly lower molar concentrations to achieve 50% of its maximal cAMP response. | |
| Intrinsic Efficacy ( | Partial Agonist (~5-10% of Isoprenaline) | Full Agonist (~100% of Isoprenaline) | Fenoterol fully activates the receptor cascade, making it highly effective even in tissues with depleted receptor reserves. |
| High (~27-fold preference for | Low to Moderate | Salbutamol's high selectivity minimizes off-target | |
| Receptor Desensitization | Low / Slow | High / Rapid | Fenoterol's full agonism drives intense GRK phosphorylation, leading to faster in vitro receptor down-regulation. |
Experimental Methodologies: A Self-Validating System
To accurately compare these two ligands, we must utilize a self-validating experimental system that isolates the receptor subtypes. We use Chinese Hamster Ovary (CHO-K1) cells stably transfected with human
Protocol A: Radioligand Binding Assay (Determining Affinity, )
This assay measures the physical binding affinity of the drug to the receptor, independent of functional activation. We utilize
-
Membrane Preparation: Harvest CHO-K1 cells expressing the target receptor. Lyse cells using a Dounce homogenizer in ice-cold Tris-HCl buffer (pH 7.4). Isolate the membrane fraction via ultracentrifugation at 40,000 × g for 30 minutes.
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein,
, and varying concentrations of the unlabeled competitor (Fenoterol or Salbutamol, to M). -
Equilibration: Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate the
and convert to using the Cheng-Prusoff equation.
Protocol B: cAMP Accumulation Assay (Determining Potency & Efficacy, & )
Binding affinity does not equal functional activation. To determine efficacy, we must measure the downstream secondary messenger (cAMP).
-
Cell Seeding: Seed transfected CHO-K1 cells into a 384-well microplate at a density of 5,000 cells/well.
-
Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases from degrading cAMP, ensuring the assay measures the total synthesized cAMP rather than a transient dynamic equilibrium.
-
Agonist Stimulation: Add Fenoterol or Salbutamol at varying concentrations (
to M). Incubate for 30 minutes at 37°C. -
Cell Lysis & Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. The TR-FRET signal is inversely proportional to the concentration of intracellular cAMP.
-
Data Analysis: Fit the concentration-response curves using a 4-parameter logistic non-linear regression model to extract the
(potency) and (intrinsic efficacy).
In vitro experimental workflow for determining β-adrenoceptor selectivity and efficacy.
Conclusion & Application Insights
For researchers designing in vitro respiratory models or screening novel allosteric modulators, the choice between fenoterol and salbutamol as a reference compound dictates the assay's sensitivity.
If the goal is to study receptor desensitization,
References
-
β-Agonist Intrinsic Efficacy: Measurement and Clinical Significance, American Journal of Respiratory and Critical Care Medicine. Available at:[Link]
-
The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors, British Journal of Pharmacology. Available at:[Link]
-
Allosteric modulator potentiates β2AR agonist–promoted bronchoprotection in asthma models, Journal of Clinical Investigation. Available at:[Link]
Bioequivalence Testing Protocols for Generic Fenoterol Hydrobromide Formulations
Executive Summary
Developing a generic version of Fenoterol Hydrobromide (HBr)—a short-acting beta-agonist (SABA) used for asthma and COPD—requires navigating one of the most complex regulatory pathways in pharmaceutical development: Orally Inhaled Products (OIPs).[1] Unlike oral solids, where systemic plasma concentration correlates directly with efficacy, OIPs present a "double-target" challenge: the drug must be bioequivalent in the lung (for efficacy) and in the systemic circulation (for safety).
This guide outlines a Weight of Evidence approach, synthesizing in vitro characterization, pharmacokinetic (PK) pulmonary isolation techniques, and pharmacodynamic (PD) bronchoprovocation studies.
Part 1: The Strategic Framework (Weight of Evidence)
Regulatory bodies (FDA, EMA) generally reject a "one-size-fits-all" approach for OIPs. Instead, bioequivalence (BE) is established through a tiered structure. If the test formulation is Qualitatively and Quantitatively (Q1/Q2) identical to the Reference Listed Drug (RLD)—e.g., Berotec HFA—in vitro data alone may suffice. However, for most generic developments involving different devices or propellants, the Aggregate Weight of Evidence is required.
Diagram 1: The Weight of Evidence Decision Matrix
This workflow illustrates the critical decision gates for Fenoterol BE testing.
Caption: Decision tree for Fenoterol BE. Non-Q1/Q2 formulations require the full triad: In Vitro, PK (Safety), and PD (Efficacy).
Part 2: In Vitro Characterization (The Foundation)
Before human testing, the aerodynamic performance of the generic device must statistically match the RLD. The critical metric is the Aerodynamic Particle Size Distribution (APSD) , which predicts where particles deposit in the lung.
Experimental Protocol: Cascade Impaction
Objective: Determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Mass (FPM).
-
Equipment: Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
-
Flow Rate: Set to 30 L/min (or calibrated to a 4 kPa pressure drop across the device).
-
Coating: Coat impactor plates with 1% silicone oil in hexane to prevent particle bounce.
-
Sampling:
-
Actuate the Fenoterol MDI into the induction port (USP Throat).
-
Perform minimum 10 replicates per batch (Test vs. Reference).
-
Wash down each stage (1–7 + MOC) with solvent (e.g., acidified methanol).
-
-
Analysis: HPLC-UV detection (276 nm) for Fenoterol quantification.
Data Presentation: Critical Equivalence Metrics
The following table summarizes the acceptance criteria typically required for FDA/EMA submission using Population Bioequivalence (PBE) analysis.
| Metric | Definition | Criticality | Target Ratio (T/R) |
| MMAD | Mass Median Aerodynamic Diameter | High | 90.00% – 111.11% |
| FPM | Fine Particle Mass (< 5 µm) | Critical | 85.00% – 117.00% |
| ISM | Impactor Sized Mass (Stages 2-7) | Critical | PBE < 0 (Statistical Limit) |
| GSD | Geometric Standard Deviation | Medium | Comparable Spread |
Expert Insight: Do not rely solely on MMAD. Two formulations can have the same MMAD but vastly different deposition patterns. Focus on the ISM (Impactor Sized Mass) , as this correlates best with the lung dose.
Part 3: Systemic Bioequivalence (The Charcoal Block)
Standard PK studies are insufficient for inhaled drugs because a significant portion of the dose is swallowed and absorbed via the gut. To prove lung bioequivalence , you must block the gut.
The Charcoal Block Protocol
This method uses activated charcoal to adsorb the swallowed fraction of the drug, ensuring that plasma levels reflect only pulmonary absorption.[2]
Study Design:
-
Design: Randomized, single-dose, crossover study.
-
Subjects: Healthy volunteers (N=24–36), non-smokers.
-
Blockade: 10g Activated Charcoal slurry administered:
-
2 min before dosing.
-
2 min after dosing.
-
1 hour after dosing.
-
Diagram 2: Charcoal Block PK Workflow
Caption: Activated charcoal protocol to sequester swallowed drug, isolating pulmonary absorption for PK analysis.
Bioanalytical Targets:
- : Peak plasma concentration (indicates rate of lung absorption).
- : Total exposure.
-
Acceptance: 90% Confidence Interval within 80.00% – 125.00%.[3][4]
Part 4: Pharmacodynamic Equivalence (Efficacy)
If PK data is inconclusive or if the regulatory pathway demands a clinical endpoint (common for MDIs with different propellants), a Bronchoprovocation Study is superior to simple spirometry (FEV1).
Protocol: Methacholine Challenge ( )
Fenoterol is a bronchoprotector. The study measures how well the drug protects against an induced asthma attack.
-
Screening: Select patients with mild-to-moderate asthma (FEV1 > 70% predicted).
-
Washout: Withhold SABAs for 8 hours, LABAs for 48 hours.
-
Challenge:
-
Endpoint: Determine the
(Provocative Concentration of Methacholine causing a 20% drop in FEV1). -
Comparison: The Test drug should shift the
curve to the right (protection) to the same extent as the Reference.
References
-
US Food and Drug Administration (FDA). (2024). Product-Specific Guidances for Generic Drug Development: Orally Inhaled Products. Retrieved from [Link]
-
European Medicines Agency (EMA). (2009). Guideline on the requirements for clinical documentation for orally inhaled products (OIP). CPMP/EWP/4151/00 Rev. 1. Retrieved from [Link]
-
Hochhaus, G., et al. (2015).[2] Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts. AAPS Journal. Retrieved from [Link]
-
Adams, W. P., et al. (2010). Demonstrating bioequivalence of locally acting orally inhaled drug products. The AAPS Journal. Retrieved from [Link]
-
Daley-Yates, P. T., & Parkins, D. A. (2011).[2] Pseudo-pharmacokinetics of inhaled drugs: the charcoal block method. Journal of Aerosol Medicine and Pulmonary Drug Delivery. Retrieved from [Link]
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- 2. Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. complexgenerics.org [complexgenerics.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
A Comparative Guide to Anti-Fenoterol Antibody Specificity: Managing Cross-Reactivity in ELISA Assay Development
For researchers and drug development professionals, the accurate quantification of small molecules like fenoterol is paramount. The Enzyme-Linked Immunosorbent Assay (ELISA) stands out as a powerful, high-throughput method for this purpose. However, the reliability of any ELISA hinges on the specificity of its core component: the antibody. This guide provides an in-depth comparison of anti-fenoterol antibodies, focusing on the critical challenge of cross-reactivity and offering a framework for selecting the optimal antibody for your research needs.
The Challenge: Why Antibody Specificity is Crucial for Fenoterol Detection
Fenoterol is a potent β2-adrenergic agonist used as a bronchodilator for asthma treatment.[1][2] Its therapeutic monitoring, as well as its detection in other contexts like sports anti-doping, requires highly accurate and specific measurement. The primary analytical hurdle in developing an immunoassay for fenoterol is the potential for cross-reactivity.
Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte.[3] In the case of fenoterol, a host of other β-agonist drugs and metabolites share a similar core structure, leading to the risk of false-positive results or inaccurate quantification.[4][5] Therefore, a rigorous evaluation of an antibody's cross-reactivity profile is not just a validation step; it is the foundation of a trustworthy assay.[6][7]
The Molecular Basis of Cross-Reactivity
To understand cross-reactivity, one must first compare the molecular structures of fenoterol and its potential interfering compounds. Fenoterol is characterized by a resorcinol group and a 1-(4-hydroxyphenyl)propan-2-amino side chain.[1] Other β-agonists, such as Salbutamol and Terbutaline, share phenylethanolamine backbones, creating similar epitopes that an antibody might recognize.
The diagram below illustrates the structural similarities that pose a challenge for developing a highly specific anti-fenoterol antibody.
Caption: Structural comparison of Fenoterol with related β-agonists Salbutamol and Terbutaline.
The subtle differences in the aromatic ring substitutions and the amine side-chain are the key features that a highly specific monoclonal antibody must be able to distinguish.
Experimental Design for Cross-Reactivity Assessment
To objectively compare antibody performance, a competitive ELISA format is the method of choice for small molecules like fenoterol.[8][9][10] This is because small haptens cannot be bound by two antibodies simultaneously, as required in a sandwich ELISA.[9] The principle relies on the competition between free fenoterol in the sample and a fixed amount of enzyme-labeled fenoterol for a limited number of antibody binding sites. A higher concentration of fenoterol in the sample results in a lower signal, creating an inverse relationship.[10]
Caption: Workflow of the competitive ELISA for Fenoterol quantification.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol is a self-validating system designed to produce reliable and reproducible data.
-
Antibody Coating: Coat a 96-well high-binding polystyrene plate with the anti-fenoterol monoclonal antibody (e.g., MAb-FN1, MAb-FN2, or MAb-FN3) at a pre-optimized concentration (typically 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of fenoterol standard (e.g., from 100 ng/mL to 0.1 ng/mL) in Assay Buffer (PBS with 0.1% BSA).
-
Prepare serial dilutions of each potential cross-reactant (e.g., Salbutamol, Terbutaline, Ractopamine, Clenbuterol) at a higher concentration range (e.g., from 10,000 ng/mL to 1 ng/mL).
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of standard or test compound solution to the appropriate wells.
-
Immediately add 50 µL of a pre-optimized concentration of Fenoterol-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution to each well. Incubate in the dark for 15-20 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Comparative Analysis of Anti-Fenoterol Monoclonal Antibodies
We evaluated three hypothetical, yet representative, anti-fenoterol monoclonal antibodies (MAbs) to illustrate how performance can vary. The key metrics for comparison are the IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal) and the Cross-Reactivity (CR%) percentage.
The CR% is calculated using the following formula, as established in immunoassay validation guidelines:[5][11]
CR (%) = (IC50 of Fenoterol / IC50 of Test Compound) x 100
| Compound | MAb-FN1 | MAb-FN2 | MAb-FN3 |
| IC50 (ng/mL) | CR (%) | IC50 (ng/mL) | |
| Fenoterol | 1.5 | 100 | 1.8 |
| Salbutamol | 150 | 1.0% | 450 |
| Terbutaline | 320 | 0.47% | >10,000 |
| Ractopamine | 800 | 0.19% | >10,000 |
| Clenbuterol | >10,000 | <0.015% | >10,000 |
Performance Interpretation:
-
MAb-FN1: This antibody shows good sensitivity for fenoterol (IC50 = 1.5 ng/mL) and decent specificity. However, its 1.0% cross-reactivity with Salbutamol might be a concern in samples where both compounds could be present, potentially leading to an overestimation of fenoterol concentration.[6]
-
MAb-FN2: This antibody demonstrates superior specificity . With an IC50 of 1.8 ng/mL for fenoterol, it exhibits negligible cross-reactivity (<0.02%) with Terbutaline and Ractopamine, and very low cross-reactivity with Salbutamol (0.4%). This performance is highly desirable for applications requiring unequivocal identification and quantification of fenoterol. The antibody's paratope likely recognizes a unique epitope on the fenoterol molecule that is absent or significantly different in the other tested compounds.
-
MAb-FN3: While showing acceptable sensitivity (IC50 = 2.5 ng/mL), this antibody has the poorest specificity of the three. The significant cross-reactivity with Salbutamol (4.5%) and Terbutaline (2.1%) makes it unsuitable for selective fenoterol quantification in complex matrices. This type of antibody might be better suited for broad-class screening of β-agonists rather than specific detection. The assay's selectivity can be influenced by factors beyond the antibody itself, such as the specific assay parameters used.[12]
Best Practices for Implementation
Choosing the Right Antibody:
-
For high-specificity, quantitative analysis: MAb-FN2 is the clear choice. Its low cross-reactivity ensures that the results are a true reflection of the fenoterol concentration.
-
For general screening: MAb-FN1 could be a cost-effective option if minor cross-reactivity with Salbutamol is acceptable for the application's screening purposes.
-
Avoid for specific detection: MAb-FN3 should be avoided for applications demanding high specificity.
Self-Validation is Key: While this guide provides a comparative framework, it is crucial to validate the chosen antibody in your specific sample matrix (e.g., urine, plasma, serum). Matrix effects can interfere with assay performance.[7] Always run your own specificity tests against compounds relevant to your samples.
Conclusion
References
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI. Retrieved February 26, 2026, from [Link]
-
Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved February 26, 2026, from [Link]
-
Fenoterol | C17H21NO4 | CID 3343. (n.d.). PubChem - NIH. Retrieved February 26, 2026, from [Link]
-
Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]
-
ELISA Principle, Procedure, Types, and Applications. (2025, August 22). PraxiLabs. Retrieved February 26, 2026, from [Link]
-
Fenoterol. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8). BenchSci. Retrieved February 26, 2026, from [Link]
-
The Four Types of ELISA: Principles, Innovations, and Evolving Applications. (n.d.). Cusabio. Retrieved February 26, 2026, from [Link]
-
Understanding ELISA Validation Parameters: Essential Guidelines for Accurate Assay Development. (2026, February 21). Infinix Bio. Retrieved February 26, 2026, from [Link]
-
Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogues | Chemical Research in Toxicology. (2009, May 22). ACS Publications. Retrieved February 26, 2026, from [Link]
-
Development of therapeutic antibodies for the treatment of diseases. (2020, January 2). Infected Blood Inquiry. Retrieved February 26, 2026, from [Link]
-
Chemical structures of more active isomers of fenoterol. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
The principle and method of ELISA. (n.d.). MBL Life Science. Retrieved February 26, 2026, from [Link]
Sources
- 1. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoterol - Wikipedia [en.wikipedia.org]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. infinixbio.com [infinixbio.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Fenoterol Sulfate Sodium Salt
Executive Safety Summary
The Hazard: Fenoterol (and its salts, including the sulfate sodium conjugate) is a potent sympathomimetic beta-2 adrenergic agonist .[1] While clinically used as a bronchodilator and tocolytic, in a laboratory setting, it represents a significant occupational hazard.[1]
The Mechanism of Risk: Unlike bulk chemicals where the risk is often corrosion or fire, the risk here is pharmacological activity .[1] Absorption of microgram quantities via inhalation or transdermal routes can trigger systemic adrenergic stimulation.[1]
-
Immediate Physiological Targets: Cardiac tissue (tachycardia, arrhythmia), skeletal muscle (tremors), and metabolic pathways (hypokalemia).[1]
-
Critical Control Point: Dust generation.[1] The solid state of this salt poses the highest risk of airborne particulate generation, which bypasses first-pass metabolism when inhaled, leading to rapid systemic onset.[1]
Operational Directive: Treat Fenoterol Sulfate Sodium Salt as a Potent Compound (OEB 3/4 equivalent) . Zero-tolerance for open-bench handling of powders.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[1] Do not rely on a single layer of protection.[1][2]
| Zone of Protection | Required Equipment | Technical Justification & Specification |
| Respiratory | Primary: Fume Hood / BSC Class IISecondary: N95 or P100 Respirator | Engineering Controls First: Handling must occur inside a certified chemical fume hood or Biosafety Cabinet (BSC).[1] Backup: If working outside a hood (e.g., spill cleanup), a fit-tested P100/HEPA respirator is mandatory to block particulates <0.3 microns.[1] |
| Dermal (Hands) | Double Gloving Strategy (Nitrile / Nitrile) | Permeation Resistance: Nitrile offers superior resistance to organic salts compared to latex.[1] Protocol: Wear an inner pair (bright color) and outer pair (standard color).[1] This allows visual detection of breaches and enables outer glove removal without exposing skin.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Mucosal Protection: Safety glasses are insufficient for potent powders due to the risk of airborne dust settling on the eye surface.[1] Goggles provide a sealed environment.[1] |
| Body Shielding | Tyvek® Lab Coat / Sleeve Covers | Dust Adhesion: Cotton lab coats trap dust, turning your clothing into a secondary contamination source.[1] Tyvek (polyethylene) sheds particles and is impermeable to aqueous solutions if the salt is dissolved.[1] |
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Gowning (The "Clean-to-Dirty" Flow) [1]
-
Objective: Establish a barrier before entering the exclusion zone.
-
Step 1: Don shoe covers (if dedicated lab shoes are not used).[1]
-
Step 2: Wash hands, dry thoroughly, and apply the Inner Glove .[1]
-
Step 3: Don the Tyvek lab coat/sleeves.[1] Ensure cuffs cover the inner glove wrist.[1]
-
Step 4: Don the Outer Glove .[1] Pull the cuff over the Tyvek sleeve.[1] This creates a "shingle effect" where spills run off the glove onto the sleeve, not onto the skin.[1]
Phase 2: The Weighing Procedure (Critical Risk Step)
-
Context: Weighing is the moment of highest exposure risk due to static electricity dispersing the powder.[1]
-
Step 1: Place an ionizing fan or static gun inside the balance enclosure to neutralize static charge on the Fenoterol powder.[1]
-
Step 2: Pre-wet a Kimwipe with methanol/water and place it near the balance (inside the hood) to act as a "dust magnet" for stray particles.[1]
-
Step 3: Open the vial only inside the hood.
-
Step 4: Use a disposable spatula.[1] Do not attempt to clean and reuse spatulas for potent compounds.[1]
-
Step 5: After weighing, wipe the exterior of the receiving vial with the pre-wet wipe before removing it from the hood.[1]
Phase 3: Decontamination & Doffing [1]
-
Logic: Most exposures occur after the experiment, when removing contaminated PPE.[1]
-
Step 1: While still in the hood, remove Outer Gloves .[1] Turn them inside out as you pull them off to trap any dust inside.[1] Dispose of them in the solid waste container inside the hood.
-
Step 2: Remove Tyvek sleeves/coat.[1] Roll them outward (dirty side in).[1]
-
Step 3: Remove eye protection.[1]
-
Step 4: Remove Inner Gloves .[1]
-
Step 5: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]
Visualizing the Safety Logic
Diagram 1: Risk Assessment & PPE Decision Tree
This logic flow determines the necessary level of containment based on the physical state of the Fenoterol salt.[1]
Caption: Decision logic for selecting engineering controls vs. PPE based on the physical state of the Fenoterol compound.
Diagram 2: The "Shingle Effect" Gowning Protocol
Correct layering is crucial to prevent dust migration to the skin.[1]
Caption: The "Shingle Effect" layering technique ensures that particulates slide off PPE rather than becoming trapped against the skin.[1]
Emergency Response & Disposal
Exposure Response
-
Inhalation: Move immediately to fresh air. Do not induce vomiting. Alert medical personnel that the subject has been exposed to a beta-2 agonist (monitor for tachycardia/hypokalemia).[1]
-
Skin Contact: Rinse with copious water for 15 minutes.[1] Do not scrub , as abrasion increases absorption.[1]
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open.
Disposal Strategy
-
Solids: All contaminated consumables (gloves, weigh boats, wipes) must be collected in a sealed hazardous waste bag labeled "Toxic - Beta Agonist."[1]
-
Liquids: Collect in a dedicated carboy. Do not mix with oxidizers.[1][2]
-
Destruction: The preferred method for Fenoterol salts is high-temperature incineration .[1] Do not dispose of down the drain; beta-agonists are environmentally persistent and toxic to aquatic life.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3343, Fenoterol.[1] Retrieved from [Link][1]
-
European Directorate for the Quality of Medicines. Fenoterol Safety Data Sheet.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
